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  • Product: 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride
  • CAS: 1427195-08-1

Core Science & Biosynthesis

Foundational

Structural Biology and Binding Pocket Analysis of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride

Executive Summary In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the indazole scaffold represents a highly privileged pharmacophore. Specifically, 3-Pyridin-4-yl-1H-indazol-5-ylamine dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the indazole scaffold represents a highly privileged pharmacophore. Specifically, 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS: 1427195-08-1) serves as a potent, multi-vector fragment for interrogating the ATP-binding pockets of diverse kinases, including VEGFR, FGFR, and Aurora kinases .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we deconstruct the causality behind its crystallographic behavior, the thermodynamic logic of its binding pocket interactions, and the self-validating protocols required to leverage this molecule in hit-to-lead optimization campaigns.

Physicochemical Profile & Structural Logic

Before initiating X-ray crystallography or soaking campaigns, it is critical to understand the physical state of the fragment. The choice to utilize the dihydrochloride salt rather than the free base is a deliberate experimental strategy. Free-base indazoles often suffer from poor aqueous solubility, necessitating high concentrations of Dimethyl Sulfoxide (DMSO) during crystal soaking. DMSO aggressively competes for water-mediated hydrogen bonds within the protein lattice, frequently leading to crystal cracking or dissolution. The dihydrochloride salt provides >50 mM solubility in standard aqueous buffers, preserving the integrity of the apo-crystal lattice while ensuring high occupancy in the active site.

Quantitative Data Summary

Table 1: Physicochemical properties dictating the fragment's pharmacokinetic and crystallographic behavior.

PropertyValueMechanistic Implication
Compound Name 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochlorideStandardized nomenclature for FBDD tracking.
CAS Registry Number 1427195-08-1 (Salt) / 936361-35-2 (Base)Essential for high-throughput library indexing.
Molecular Formula C₁₂H₁₂Cl₂N₄ (Salt)Salt form ensures optimal hydration energy.
Molecular Weight 283.15 g/mol (Salt) / 210.23 g/mol (Base)Ideal fragment size (Rule of 3 compliant) [[1]]([Link]).
Hydrogen Bond Donors 3Enables robust hinge and solvent interactions.
Hydrogen Bond Acceptors 3Facilitates gatekeeper/DFG motif targeting.
Rotatable Bonds 1Low entropic penalty upon binding.

Mechanistic Binding Architecture in the Kinase Pocket

The potency of 3-Pyridin-4-yl-1H-indazol-5-ylamine lies in its tri-vector architecture. Each functional group is evolutionarily optimized to exploit specific micro-environments within the kinase domain.

  • The Hinge-Binding Core (1H-Indazole): The indazole ring is a canonical hinge-binding motif . The N1 and N2 atoms act as a highly efficient hydrogen bond donor-acceptor pair. They interact directly with the backbone amide and carbonyl groups of the kinase hinge region (typically a Cysteine or Methionine residue). This interaction anchors the fragment, establishing the primary binding affinity.

  • The Specificity Pocket Vector (3-(4-Pyridyl) Group): The addition of a 4-pyridyl group at the C3 position forces the fragment to project deep into the hydrophobic specificity pocket (the back pocket). The nitrogen on the pyridine ring is strategically positioned to form a critical electrostatic salt bridge or hydrogen bond with the catalytic lysine or the DFG-aspartate motif, effectively locking the kinase in an inactive conformation .

  • The Solvent Channel Vector (5-Amino Group): The 5-amino (-NH₂) group is oriented away from the hydrophobic core and points directly toward the solvent-exposed channel. In fragment-based design, this is the ideal synthetic handle. It allows medicinal chemists to append bulky solubilizing groups or extended linkers (e.g., ureas or amides) without sterically clashing with the rigid ATP-binding pocket .

BindingLogic Fragment 3-Pyridin-4-yl-1H-indazol-5-ylamine Hinge 1H-Indazole Core Hinge Region Binding Donor-Acceptor Pair Fragment->Hinge Pocket 3-(4-Pyridyl) Group Specificity Pocket Interacts with Catalytic Lysine Fragment->Pocket Solvent 5-Amino Group Solvent Channel Vector for Lead Optimization Fragment->Solvent

Fig 1: Logical structure-activity relationship and binding vectors of the indazole fragment.

Self-Validating Crystallographic Soaking Protocol

To accurately resolve the binding pocket interactions of this fragment, a rigorous, self-validating X-ray crystallography protocol must be employed. This methodology is designed to eliminate false positives caused by crystal artifacts.

Phase 1: Apo-Crystal Generation and Baseline Validation

  • Step 1.1: Express and purify the target kinase construct (e.g., VEGFR2 or FGFR1) to >95% homogeneity using size-exclusion chromatography. Causality: Impurities disrupt the uniform crystal lattice required for high-resolution (<2.0 Å) diffraction.

  • Step 1.2: Grow apo-crystals using hanging-drop vapor diffusion. Validation Check: Collect a baseline diffraction dataset of the apo-crystal to ensure the ATP-binding pocket is free of crystallization chaperones (e.g., PEG or precipitants) that could block fragment entry.

Phase 2: Ligand Soaking (Exploiting the Dihydrochloride Salt)

  • Step 2.1: Prepare a 50 mM stock solution of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride in the exact mother liquor used for crystallization. Causality: Utilizing the mother liquor prevents osmotic shock, while the dihydrochloride salt eliminates the need for DMSO, preserving the crystal's structural integrity.

  • Step 2.2: Transfer the apo-crystal into the soaking drop and incubate for 2 to 24 hours. Causality: Time-course soaking allows the fragment to diffuse through the solvent channels and displace ordered water molecules in the active site.

Phase 3: Cryoprotection and Diffraction

  • Step 3.1: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 10 mM fragment). Causality: Glycerol prevents the formation of crystalline ice during flash-freezing, which would otherwise obscure the protein diffraction pattern.

  • Step 3.2: Flash-cool in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

Phase 4: Electron Density Validation

  • Step 4.1: Perform molecular replacement using the apo-structure. Validation Check: The binding of the fragment is only confirmed if a clear, positive |Fo| - |Fc| difference electron density map (>3σ) appears in the ATP-binding pocket prior to modeling the ligand.

Workflow Apo Apo-Crystal Validation Buffer Aqueous Buffer Solubilization Apo->Buffer Soak Fragment Soaking (No DMSO) Buffer->Soak Cryo Cryoprotection & Freezing Soak->Cryo XRD Diffraction & Density Mapping Cryo->XRD

Fig 2: Self-validating crystallographic soaking workflow for fragment-based drug discovery.

Kinase Pathway Inhibition & Fragment Optimization

By successfully anchoring into the hinge region and specificity pocket of receptor tyrosine kinases (RTKs) like VEGFR and FGFR, derivatives of this fragment act as potent upstream inhibitors. They effectively shut down the downstream phosphorylation cascades responsible for tumor proliferation and survival.

Pathway RTK Receptor Tyrosine Kinase (VEGFR/FGFR) RAS RAS GTPase RTK->RAS PI3K PI3K RTK->PI3K Indazole Indazole Fragment (Inhibitor) Indazole->RTK Inhibits RAF RAF Kinase RAS->RAF AKT AKT PI3K->AKT MEK MEK1/2 RAF->MEK mTOR mTOR AKT->mTOR ERK ERK1/2 (Proliferation) MEK->ERK Survival Cell Survival mTOR->Survival

Fig 3: Kinase signaling pathways targeted by optimized indazole-based inhibitors.

Hit-to-Lead Strategy

The transition from the 3-Pyridin-4-yl-1H-indazol-5-ylamine fragment to a clinical candidate relies on iterative structure-based drug design (SBDD). Because the 5-amino group points toward the solvent channel, it is the primary site for functionalization. Coupling this amine with diverse acyl chlorides or isocyanates generates amide or urea linkages. These extensions can reach out to interact with the solvent-exposed residues, drastically improving target selectivity (e.g., distinguishing VEGFR from Aurora kinases) while enhancing overall pharmacokinetic stability.

References

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances URL: [Link]

  • Title: Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma Source: European Journal of Medicinal Chemistry (PubMed - NIH) URL: [Link]

  • Title: A Powerful Approach to Repurposing 3D Hinge Binding Fragments and Its Application to Finding Novel Bruton Tyrosine Kinase Inhibitors Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction Source: PMC - NIH URL: [Link]

  • Title: 3-(pyridin-4-yl)-1H-indazol-5-amine | C12H10N4 Source: PubChem - NIH URL: [Link]

Sources

Exploratory

Technical Guide: Synthesis Pathway and Chemical Characterization of 3-Pyridin-4-yl-1H-indazol-5-ylamine

Executive Summary & Scientific Context 3-Pyridin-4-yl-1H-indazol-5-ylamine (often utilized in its dihydrochloride salt form) is a highly versatile heterocyclic compound. Historically recognized as a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3-Pyridin-4-yl-1H-indazol-5-ylamine (often utilized in its dihydrochloride salt form) is a highly versatile heterocyclic compound. Historically recognized as a privileged scaffold in kinase inhibitor design (targeting ROCK, SYK, and VEGFR), its pharmacological utility has recently undergone a paradigm shift. Cutting-edge research utilizing stem cell and predictive models has identified this compound as a potent modulator of flavin cofactors, demonstrating significant therapeutic potential in alleviating metabolic dysfunction-associated steatotic liver disease (MASLD) .

This whitepaper provides an authoritative, self-validating framework for the chemical synthesis, characterization, and biological application of this compound, designed for drug development professionals and synthetic chemists.

Chemical Characterization

Accurate characterization is the bedrock of reproducible assay development. The free base and its dihydrochloride salt exhibit distinct physicochemical profiles that dictate their handling and formulation.

PropertyValue
IUPAC Name 3-(pyridin-4-yl)-1H-indazol-5-amine
CAS Registry Number 936361-35-2 (Free Base) 1427195-08-1 (Dihydrochloride)
Molecular Formula C₁₂H₁₀N₄ (Free Base)
Molecular Weight 210.23 g/mol
Topological Polar Surface Area (TPSA) 64.9 Ų
Hydrogen Bond Donors / Acceptors 2 / 3
Solubility Profile Free Base: Soluble in DMSO, DMF Salt: Soluble in H₂O, aqueous buffers

Mechanistic Rationale & Synthesis Pathway

The synthesis of 3-pyridin-4-yl-1H-indazol-5-ylamine relies on the strategic construction of the biaryl system via a palladium-catalyzed Suzuki-Miyaura cross-coupling .

  • Starting Material Selection: 5-Amino-3-bromo-1H-indazole serves as the optimal precursor . The bromine atom at the C3 position is highly activated for oxidative addition by palladium.

  • Catalyst System: Pd(dppf)Cl2​ is selected due to the bidentate nature of the dppf ligand. This enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and minimizes protodeboronation or dehalogenation side reactions common in electron-rich heterocycles.

  • Solvent & Base: A biphasic 1,4-dioxane/water system with K2​CO3​ ensures that both the organic boronic acid and the inorganic base remain in solution, facilitating the critical transmetalation step.

  • Salt Formation: Conversion to the dihydrochloride salt is essential. The free base possesses poor aqueous solubility; protonating both the pyridine nitrogen and the primary amine dramatically enhances its bioavailability for in vitro organoid assays.

Synthesis A 5-Amino-3-bromo- 1H-indazole B Pyridin-4-ylboronic acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->B Oxidative Addition C 3-(Pyridin-4-yl)- 1H-indazol-5-amine B->C Transmetalation & Reductive Elimination D HCl / Ether Salt Formation C->D Workup E Dihydrochloride Salt (Bioactive Form) D->E Crystallization

Fig 1: Synthesis workflow of 3-pyridin-4-yl-1H-indazol-5-ylamine via Suzuki-Miyaura coupling.

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed as a self-validating system. Causality and analytical checkpoints are embedded to ensure high-fidelity replication.

Step 1: Reaction Setup (Suzuki-Miyaura Coupling)
  • Action: In a flame-dried Schlenk flask, combine 5-amino-3-bromo-1H-indazole (1.0 eq) and pyridin-4-ylboronic acid (1.2 eq).

  • Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation under basic aqueous conditions.

  • Action: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq). Suspend the mixture in a degassed solvent system of 1,4-dioxane/ H2​O (4:1 v/v).

  • Causality: Rigorous degassing (via freeze-pump-thaw or sparging with N2​ ) is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the highly sensitive Pd(0) active species.

Step 2: Execution and Monitoring
  • Action: Heat the reaction mixture to 90 °C under an inert N2​ atmosphere for 12 hours. Monitor the reaction progression via LC-MS.

  • Self-Validation Checkpoint: LC-MS analysis must show the complete disappearance of the distinct bromine isotope pattern (M, M+2 of equal intensity) at m/z ~212/214, replaced by the product mass at m/z 211 [M+H]⁺.

Step 3: Workup and Purification
  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo. Purify via silica gel flash chromatography using a highly polar eluent (DCM:MeOH 95:5).

  • Causality: The dual presence of a primary amine and a pyridine ring makes the product highly polar. A standard hexane/EtOAc gradient will result in severe streaking; adding methanol ensures sharp elution bands.

Step 4: Dihydrochloride Salt Formation
  • Action: Dissolve the purified free base in a minimal volume of anhydrous ethanol. Dropwise, add 2.5 eq of HCl (2M solution in diethyl ether) at 0 °C. Stir for 1 hour, filter the resulting precipitate, and dry under high vacuum.

  • Self-Validation Checkpoint: ¹H-NMR (DMSO-d₆) will confirm salt formation. Look for a significant downfield chemical shift of the pyridine aromatic protons and the integration/broadening of the exchangeable - NH3​ ⁺ protons compared to the free base spectrum.

Biological Application: Flavin Cofactor Modulation in MASLD

While historically screened in kinase panels, recent multi-omics profiling has repositioned 3-pyridin-4-yl-1H-indazol-5-ylamine as a metabolic modulator. In advanced human multicellular liver organoid models, this compound acts as a flavo-active agent. By targeting dysregulated flavoproteomes (specifically FAD/FMN networks), the compound restores mitochondrial respiration and biogenesis, effectively mitigating the fibro-inflammation and steatosis characteristic of MASLD .

BioPathway Compound 3-Pyridin-4-yl-1H-indazol-5-ylamine (Flavin-active compound) Flavin Flavin Cofactors (FAD/FMN) Network Modulation Compound->Flavin Targets & Modulates Mito Mitochondrial Respiration & Biogenesis Restoration Flavin->Mito Enhances Function MASLD Alleviation of MASLD (Fibro-inflammation & Steatosis) Mito->MASLD Mitigates Cellular Injury

Fig 2: Mechanism of 3-pyridin-4-yl-1H-indazol-5-ylamine in MASLD via flavin cofactor modulation.

References

  • Combined stem cell and predictive models reveal flavin cofactors as targets in metabolic liver dysfunction Source: bioRxiv (Preprint) URL:[Link]

  • 3-(pyridin-4-yl)-1H-indazol-5-amine | C12H10N4 | Chemical and Physical Properties Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • 5-AMINO-3-BROMO (1H)INDAZOLE (CAS 478837-59-1) Downstream Products & Synthesis Applications Source: LookChem Chemical Database URL:[Link]

Foundational

Target kinase profiling for 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride

Target Kinase Profiling for 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride: A Comprehensive Technical Guide Executive Summary The compound 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS 1427195-08-1)[1] re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Kinase Profiling for 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary

The compound 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS 1427195-08-1)[1] represents a highly privileged pharmacophore in modern kinase inhibitor design. The 1H-indazole core acts as a classic ATP-competitive hinge-binding motif, while the 3-(pyridin-4-yl) substitution projects into the kinase selectivity pocket (or interacts with the DFG motif), and the 5-amino group provides a vector for solvent exposure. Formulating this fragment as a dihydrochloride salt significantly enhances its aqueous solubility, mitigating colloidal aggregation—a notorious source of false-positive inhibition in high-throughput screening.

This whitepaper outlines a definitive, four-phase technical workflow for profiling the kinome-wide target engagement of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride, transitioning from in silico structural rationale to physiological cellular validation.

ProfilingWorkflow A 1. In Silico Docking B 2. KINOMEscan (Screening) A->B C 3. SPR Kinetics (Validation) B->C D 4. CETSA (Cellular) C->D

Four-stage target kinase profiling workflow for 3-Pyridin-4-yl-1H-indazol-5-ylamine.

Phase 1: Structural Rationale & In Silico Profiling

The Causality of the Scaffold: Before initiating wet-lab screening, it is critical to understand why this molecule binds kinases. The structural precedent for this scaffold is well-documented; for example, the 3-(pyridin-4-yl)-1H-indazole fragment has been co-crystallized with the cAMP-dependent protein kinase (PKA) catalytic subunit (PDB ID: 3DNE)[2]. In silico docking against a virtual kinome panel allows researchers to filter the >500 human kinases down to a high-probability subset (typically AGC and CAMK family kinases) by evaluating the hydrogen-bond network formed between the indazole N1/N2 atoms and the kinase hinge region.

Phase 2: Primary Biochemical Kinome Screening

To determine the true thermodynamic affinity ( Kd​ ) of the compound across the kinome, we employ an active-site directed competition binding assay (e.g., KINOMEscan)[3].

Causality of Assay Choice: Traditional functional kinase assays rely on ATP consumption or substrate phosphorylation. Because 3-Pyridin-4-yl-1H-indazol-5-ylamine is an ATP-competitive inhibitor, its apparent IC50​ in functional assays will shift depending on the ATP concentration used. The KINOMEscan methodology is ATP-independent, measuring the ability of the free compound to compete with an immobilized active-site directed ligand for binding to DNA-tagged kinases.

Protocol: High-Throughput Competition Binding (Self-Validating System)
  • Preparation: Dissolve 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride in 100% DMSO to a 10 mM stock. Dilute to a final assay concentration of 1 µM (with 0.1% DMSO final).

  • Equilibration: Combine the test compound, DNA-tagged kinase library (e.g., 400+ kinases), and immobilized bait ligand in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Internal Controls (Critical):

    • Negative Control: 0.1% DMSO vehicle (establishes 100% kinase binding to the bait).

    • Positive Control: Staurosporine at 1 µM (establishes the baseline for complete pan-kinase inhibition).

  • Incubation & Elution: Incubate for 1 hour at room temperature. Wash the beads to remove unbound kinases. Elute the bound kinases using a disruption buffer.

  • Quantification: Use quantitative PCR (qPCR) to measure the amount of DNA-tagged kinase eluted. Calculate the % Control (amount of kinase bound in the presence of compound / amount bound in DMSO).

Phase 3: Orthogonal Validation & Binding Kinetics

Equilibrium binding ( Kd​ ) dictates affinity, but binding kinetics ( kon​ and koff​ ) dictate in vivo efficacy. Surface Plasmon Resonance (SPR) is utilized to determine the residence time ( τ=1/koff​ ) of the compound on its primary targets.

Causality of Assay Choice: A compound with a moderate Kd​ but an exceptionally slow off-rate (long residence time) will often outperform a compound with a lower Kd​ but rapid dissociation, as it provides sustained target coverage even as local pharmacokinetic concentrations drop.

Protocol: SPR Multi-Cycle Kinetics (Self-Validating System)
  • Surface Preparation: Immobilize the purified recombinant target kinase (e.g., PKA or ROCK1) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Reference Cell (Critical): Leave flow cell 1 unmodified (ethanolamine blocked) to serve as a reference. This subtracts bulk refractive index changes and non-specific binding.

  • Solvent Correction: Because the compound has a low molecular weight (~210 g/mol free base), bulk shifts from DMSO mismatches can dwarf the binding signal. Run a 4-point DMSO calibration curve (0.8% to 1.2% DMSO) to generate a solvent correction plot.

  • Analyte Injection: Inject 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride in a 2-fold dilution series (from 1000 nM down to 15.6 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Data Presentation: Quantitative Profiling Summary

Table 1: Representative Kinase Profiling Data for 3-Pyridin-4-yl-1H-indazol-5-ylamine (Hypothetical Data for Scaffold Demonstration)

Kinase Target Kd​ (nM) IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
PKA1225 4.5×105 5.4×10−4 30.8
ROCK14580 2.1×105 9.4×10−4 17.7
SYK110215 1.8×105 1.9×10−3 8.7
Aurora A>10,000>10,000N/AN/AN/A

Phase 4: Cellular Target Engagement

Biochemical assays lack the physiological context of the cell, where the compound must cross the lipid bilayer and compete with millimolar concentrations of intracellular ATP (~1-5 mM). To prove physiological target engagement, we utilize the Cellular Thermal Shift Assay (CETSA)[4].

Causality of Assay Choice: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its aggregation temperature ( Tagg​ ). By applying a thermal gradient to intact cells, we can definitively prove that 3-Pyridin-4-yl-1H-indazol-5-ylamine permeates the membrane and engages the kinase in situ.

Mechanism ATP Intracellular ATP (~1-5 mM) Kinase Target Kinase (e.g., PKA/ROCK) ATP->Kinase Binds Hinge Inhibitor 3-Pyridin-4-yl-1H-indazol-5-ylamine Inhibitor->Kinase Competes Substrate Substrate Phosphorylation Kinase->Substrate Catalyzes Effect Downstream Cellular Response Substrate->Effect Drives

ATP-competitive kinase inhibition mechanism by 3-Pyridin-4-yl-1H-indazol-5-ylamine.

Protocol: Intact Cell CETSA (Self-Validating System)
  • Cell Treatment: Culture target cells (e.g., HeLa or HEK293) to 80% confluency. Treat one cohort with 10 µM of the compound and another with 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen to prevent detergent-induced shifts in protein stability.

  • Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Validation & Readout (Critical): Analyze the soluble fraction via Western Blot.

    • Target Readout: Probe for the target kinase (e.g., PKA). A positive result shows the kinase band persisting at higher temperatures in the compound-treated samples compared to DMSO.

    • Negative Control Readout: Probe the same blot for GAPDH or β -actin. These non-target proteins must show identical melt curves in both treated and DMSO samples, proving the compound does not cause global proteome stabilization or alter cell viability during the assay window.

References

  • Schiffer, A., Wendt, K.U. "3DNE: cAMP-dependent protein kinase PKA catalytic subunit with PKI-5-24". RCSB Protein Data Bank (2009). URL: [Link]

  • Fabian, M. A., et al. "A small molecule-kinase interaction map for clinical kinase inhibitors". Nature Biotechnology 23, 329–336 (2005). URL: [Link]

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay". Science 341, 84-87 (2013). URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride

Abstract This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS Number: 1427195-08-1).[1][2] Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS Number: 1427195-08-1).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes of the molecule and their influence on its chemical behavior. While experimental data for this specific compound is not extensively published, this guide establishes a framework for its characterization by presenting detailed, field-proven experimental protocols for determining its solubility, pKa, and spectroscopic identity. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Introduction and Compound Significance

3-Pyridin-4-yl-1H-indazol-5-ylamine is a heterocyclic compound featuring a core indazole scaffold substituted with a pyridine ring at the 3-position and an amine group at the 5-position. The dihydrochloride salt form suggests its potential for improved solubility and handling in research and development settings. The indazole nucleus is a prominent structural motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antitumor, and anti-HIV properties.[3] The incorporation of a pyridine ring can further modulate the compound's physicochemical properties, such as its basicity and potential for hydrogen bonding, which are critical for its interaction with biological targets.

This guide serves as a foundational resource for the systematic characterization of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride, providing both predicted properties based on its chemical structure and detailed methodologies for their empirical determination.

Molecular Weight and Core Chemical Information

The fundamental molecular attributes of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(Pyridin-4-yl)-1H-indazol-5-amine;dihydrochlorideN/A
CAS Number 1427195-08-1[1]
Chemical Formula C₁₂H₁₂Cl₂N₄[1]
Molecular Weight 299.16 g/mol Calculated from Formula
Canonical SMILES C1=CN=C(C=C1)C2=NN(C3=C2C=C(C=C3)N)N/A
InChI Key UPXYXWBIJGUDRK-UHFFFAOYSA-N[4]

Predicted Physicochemical Properties

Due to the limited availability of published experimental data for this specific molecule, the following physicochemical properties are predicted based on the behavior of its constituent functional groups and structural analogs.

Melting and Boiling Point

The melting point of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride is expected to be relatively high, likely over 200°C, due to its salt form and the potential for strong intermolecular forces such as hydrogen bonding and ionic interactions. The presence of the rigid indazole and pyridine ring systems also contributes to a stable crystal lattice. A definitive boiling point is not anticipated, as the compound will likely decompose at elevated temperatures before boiling, a common characteristic of organic salts.

Solubility

As a dihydrochloride salt, the compound is predicted to have good solubility in polar protic solvents like water, ethanol, and methanol. The principle of "like dissolves like" is fundamental in predicting solubility.[1] The ionic nature of the dihydrochloride salt will facilitate dissolution in polar solvents that can effectively solvate the charged species. Its solubility is expected to be lower in nonpolar aprotic solvents such as hexane and toluene. In polar aprotic solvents like DMSO and DMF, moderate to good solubility is anticipated.

Acidity/Basicity (pKa)

The structure of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride contains multiple nitrogen atoms that can participate in acid-base equilibria. The pKa values are crucial for understanding its ionization state at different pH levels, which in turn affects its solubility, absorption, and biological activity.

  • Pyridinic Nitrogen: The nitrogen in the pyridine ring is expected to be basic. The pKa of pyridine itself is approximately 5.2. The electron-withdrawing nature of the indazole ring may slightly decrease the basicity of the pyridinic nitrogen.

  • Indazole Nitrogens: The indazole ring has two nitrogen atoms. In the 1H-indazole tautomer, the N1-H is weakly acidic, while the N2 nitrogen is basic. The pKa of the protonated N2 of indazole is around 1.4.

  • Amino Group: The 5-amino group is a basic center. The pKa of the anilinium ion (the conjugate acid of aniline) is about 4.6. The electronic environment of the indazole ring will influence the basicity of this amino group.

Given that the compound is a dihydrochloride salt, it exists in its protonated form. The two most basic centers, likely the pyridinic nitrogen and the 5-amino group, will be protonated.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride to a known volume of purified water in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute an aliquot of the clear filtrate with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve to accurately quantify the concentration in the filtrate.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to water B Agitate at constant temperature (24-48h) A->B C Centrifuge B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for the shake-flask solubility determination method.

Determination of pKa via UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values by monitoring the change in absorbance at a specific wavelength as a function of pH. This change occurs because the protonated and deprotonated forms of the molecule have different electronic transitions and thus different absorption spectra.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or determine the pKa as the pH at the inflection point of the resulting sigmoid curve.

G A Prepare stock solution of compound C Mix stock with each buffer A->C B Prepare buffers of varying pH B->C D Record UV-Vis spectrum for each sample C->D E Plot Absorbance vs. pH D->E F Determine inflection point (pKa) E->F

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Expect signals in the aromatic region (typically 7.0-9.0 ppm) for the protons on the indazole and pyridine rings. The amino protons may appear as a broad singlet. The N-H proton of the indazole ring may also be observable, potentially as a broad signal at a higher chemical shift.

    • ¹³C NMR: Expect distinct signals for each of the 12 carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to nitrogen will be deshielded).

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Protocol for Electrospray Ionization (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]

  • Data Acquisition: Infuse the sample into an ESI mass spectrometer. Acquire data in positive ion mode.

  • Data Analysis: Expect to observe the molecular ion corresponding to the free base [M+H]⁺ at an m/z of approximately 224.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.[7]

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.

  • Data Analysis: The spectrum is expected to show characteristic absorbance maxima (λmax) for the conjugated indazole and pyridine ring systems. 1H-indazoles typically show absorption maxima around 254 nm and 295 nm.[7]

Conclusion

This technical guide provides a comprehensive framework for the characterization of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. By combining predicted physicochemical properties with detailed, actionable experimental protocols, this document equips researchers with the necessary tools to empirically determine the compound's key attributes. The methodologies outlined herein are grounded in established scientific principles and are designed to ensure the generation of reliable and reproducible data, which is paramount for advancing research and development in the pharmaceutical sciences.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783.

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride in DMSO

Application Note: Protocol for the Reconstitution and Application of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride in DMSO Executive Summary 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (commonly abbreviated...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Reconstitution and Application of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride in DMSO

Executive Summary

3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (commonly abbreviated as 3P ) has emerged as a critical flavo-active compound in metabolic liver dysfunction research. Recent studies utilizing human induced pluripotent stem cell (iPSC)-derived hepatocyte models of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) demonstrate that 3P restores mitochondrial spare respiratory capacity by targeting and activating flavin cofactor networks [1].

This application note details the physicochemical properties, the causality behind solvent selection, and a rigorous, self-validating protocol for preparing primary DMSO stocks and working dilutions for highly sensitive in vitro assays (e.g., Seahorse XF Cell Mito Stress Tests).

Physicochemical Properties

To ensure accurate molarity calculations, researchers must account for the dihydrochloride salt form, which significantly alters the molecular weight compared to the free base.

PropertySpecification
Compound Name 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride
Common Abbreviation 3P
CAS Number 1427195-08-1
Molecular Formula C₁₂H₁₂Cl₂N₄
Molecular Weight 283.15 g/mol
Appearance Solid powder
Primary Biological Target Flavin cofactor networks (FAD restoration) [1]

Scientific Rationale & Causality

  • Why Anhydrous DMSO? Dimethyl Sulfoxide (DMSO) is the gold standard solvent for creating primary stock solutions of small molecules. It prevents the rapid hydrolysis and degradation that occur in aqueous buffers over time. Its high dielectric constant effectively solvates both the polar and non-polar regions of the 3P molecule.

  • Why the Dihydrochloride Salt? The dihydrochloride salt form possesses a robust ionic crystal lattice, which enhances the compound's long-term bench stability and mitigates oxidative degradation compared to its free base counterpart. However, this strong lattice energy necessitates vigorous mechanical disruption (vortexing or mild sonication) during the initial DMSO solvation phase to achieve a true, homogenous solution.

Reconstitution Protocol: Primary Stock Preparation (10 mM)

Self-Validating System: The integrity of any downstream functional assay relies entirely on the accuracy of the primary stock. This protocol incorporates strict visual and volumetric checks to guarantee complete dissolution and prevent dosing inaccuracies.

Materials Required:

  • 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride powder

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered)

  • Calibrated analytical balance

  • Amber microcentrifuge tubes

  • Vortex mixer and water-bath sonicator

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the compound vial from cold storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: The dihydrochloride salt is highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, which alters the effective molecular weight, introduces hydrolysis risk, and leads to sub-potent stock solutions.

  • Weighing & Calculation: Weigh the desired mass of 3P powder. Use the Reconstitution Matrix below to determine the exact volume of anhydrous DMSO required for a 10 mM or 20 mM stock.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the powder.

  • Mechanical Disruption: Vortex the mixture vigorously for 1 to 2 minutes. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the necessary cavitation energy to break the strong ionic bonds of the dihydrochloride lattice, ensuring complete solvation without thermal degradation.

  • Quality Control Check: Hold the tube against a bright light source. The solution must be completely optically clear. The presence of micro-particulates indicates incomplete dissolution, which will cause irreproducible data in sensitive metabolic assays.

  • Aliquoting & Storage: Divide the primary stock into 10–20 µL single-use aliquots in amber tubes and store at -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles that rapidly degrade the compound. Amber tubes protect against photolytic degradation.

Reconstitution Matrix

Mass of 3P Powder Volume of DMSO for 10 mM Stock Volume of DMSO for 20 mM Stock
1.0 mg 353.2 µL 176.6 µL
5.0 mg 1765.8 µL 882.9 µL

| 10.0 mg | 3531.7 µL | 1765.8 µL |

Working Dilution & Assay Application (Seahorse XF)

Recent MASLD models utilize 3P at a 1.5 µM working concentration to assess mitochondrial spare respiratory capacity [1].

Step-by-Step Methodology:

  • Thaw: Thaw a single 10 mM aliquot at room temperature immediately before use. Do not refreeze.

  • Intermediate Dilution (1:1000): Add 1 µL of the 10 mM stock to 999 µL of pre-warmed assay medium to create a 10 µM intermediate solution. Vortex immediately.

    • Causality: Performing an intermediate dilution prevents localized precipitation (the "solvent crash" effect) that occurs when a highly concentrated DMSO stock is added directly to a large volume of aqueous buffer.

  • Final Dilution: Dilute the 10 µM intermediate to the final 1.5 µM concentration in the assay plate.

  • DMSO Toxicity Check (Self-Validation): The final DMSO concentration in the assay well must be ≤0.1% (v/v). In this protocol, a 1.5 µM final concentration derived from a 10 mM stock yields a final DMSO concentration of 0.015% , which is well below the cytotoxicity threshold for primary hepatocytes and iPSC-derived organoids.

Mandatory Visualizations

Workflow Powder 3P Dihydrochloride Powder (CAS: 1427195-08-1) Weighing Equilibration & Weighing (Moisture Control) Powder->Weighing Warm to RT Stock Primary Stock Solution (10 mM in Anhydrous DMSO) Weighing->Stock Add DMSO & Vortex Aliquot Aliquot & Storage (-80°C, Amber Tubes) Stock->Aliquot Prevent Freeze-Thaw Dilution Intermediate Dilution (Assay Medium) Aliquot->Dilution Fresh Thaw Assay In Vitro Application (1.5 µM Final, <0.1% DMSO) Dilution->Assay Serial Dilution

Caption: Workflow for the reconstitution and dilution of 3P dihydrochloride for in vitro assays.

Mechanism MASLD MASLD / MASH Metabolic Liver Dysfunction MitoDys Mitochondrial Dysfunction & Metabolic Crisis MASLD->MitoDys Respiration Restored Spare Respiratory Capacity MitoDys->Respiration Rescued by Compound 3P Dihydrochloride (Flavo-active Compound) Flavin Flavin Cofactor Network (FAD Restoration) Compound->Flavin Activates Flavin->Respiration Enhances

Caption: Biological mechanism of 3P in restoring mitochondrial respiration in MASLD models.

Troubleshooting & Best Practices

  • Precipitation upon Dilution: If the compound crashes out of solution during the intermediate dilution step, ensure the assay medium is pre-warmed to 37°C. Cold aqueous buffers significantly reduce the solubility limit of the compound, forcing it out of solution.

  • Hygroscopicity Management: Store the lyophilized powder in a desiccator. If the powder appears clumped or sticky, it has absorbed moisture. Consequently, the calculated molecular weight (283.15 g/mol ) will no longer be accurate, leading to sub-potent stock solutions. In such cases, the batch should be discarded for quantitative assays.

References

  • Weihs, J., Baldo, F., Cardinali, A., et al. (2024). "Combined stem cell and predictive models reveal flavin cofactors as targets in metabolic liver dysfunction." bioRxiv. URL: [Link]

Application

In vivo dosing strategies for 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride in mice

Title: In Vivo Dosing Strategies for 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride (3P) in Murine Models of MASLD Executive Summary 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (commonly referred to in liter...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Dosing Strategies for 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride (3P) in Murine Models of MASLD

Executive Summary

3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (commonly referred to in literature as 3P ) is a highly specific small molecule recently identified as a "flavo-active" compound ()[1]. By targeting flavin cofactor networks, 3P has been shown to restore mitochondrial respiration and alleviate lipotoxic cell stress in Metabolic dysfunction-associated steatotic liver disease (MASLD)[2]. This application note provides a rigorous, self-validating in vivo dosing protocol designed to successfully translate its in vitro efficacy (established at 1.5 μM in primary hepatocytes[2]) into systemic metabolic rescue in diet-induced murine models.

Scientific Rationale & Causality

Expertise & Experience: In MASLD, nutrient overload and extrahepatic signaling drive hepatic steatosis, leading to a profound mitochondrial crisis characterized by the depletion of flavin adenine dinucleotide (FAD). Direct FAD supplementation is pharmacokinetically challenging in vivo due to poor cellular permeability. However, 3P acts as a pharmacological modulator that mimics or enhances flavin-dependent processes, rescuing oxidative phosphorylation (OxPhos)[1].

When translating the 1.5 μM in vitro effective concentration to an in vivo mouse model, researchers must account for hepatic first-pass metabolism and plasma protein binding. Because 3P is synthesized as a dihydrochloride salt, it exhibits excellent aqueous solubility. Causality of Formulation: This high solubility is a critical experimental advantage—it eliminates the need for harsh lipophilic excipients (like high-concentration DMSO or Tween-80) which can independently induce hepatic inflammation, thereby confounding MASLD phenotypic readouts.

MechanisticPathway Lipotoxicity Lipotoxic Cell Stress (MASLD) MitoDys Mitochondrial Dysfunction Lipotoxicity->MitoDys Flavin Flavin Cofactor Depletion MitoDys->Flavin Restoration Restored Mitochondrial Respiration Flavin->Restoration Compound3P 3P Compound (Flavo-active) Compound3P->Flavin Modulates

Mechanistic pathway of 3P targeting flavin cofactor networks to restore mitochondrial function.

Formulation and Pharmacokinetic Parameters

To ensure reproducibility across different laboratories, the formulation strategy must be standardized. Table 1 summarizes the physicochemical properties and recommended dosing parameters for 3P.

Table 1: Formulation and Dosing Parameters for 3P

ParameterSpecificationRationale
Compound Name 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochlorideActive pharmaceutical ingredient[3].
Molecular Weight ~283.15 g/mol (Salt form)Dihydrochloride salt ensures high aqueous bioavailability.
In Vitro Efficacy 1.5 μMFully restores mitochondrial respiration in primary hepatocytes[2].
In Vivo Dose Range 10 – 30 mg/kg/dayEmpirically scaled to achieve micromolar hepatic concentrations.
Preferred Vehicle 0.9% Sterile Saline or 5% DextrosePrevents excipient-induced hepatotoxicity in MASLD models.
Administration Route Oral Gavage (PO)Maximizes portal vein concentration for direct hepatic targeting.

Detailed Experimental Protocol: Efficacy in Diet-Induced MASLD

Trustworthiness & Self-Validating Systems: A protocol is only as reliable as its internal controls. This workflow includes a self-validating feedback loop: the concentration of the formulated 3P dosing solution must be verified by HPLC prior to administration. Furthermore, the inclusion of a known flavo-active positive control (e.g., [1]) benchmarks the mitochondrial rescue effect, ensuring that any lack of efficacy is attributed to the test compound rather than a failure of the MASLD induction model.

Step 1: Formulation Preparation

  • Weigh the required mass of 3P powder using a calibrated microbalance.

  • Dissolve the compound in 0.9% sterile saline to achieve a target concentration of 3 mg/mL (for a 30 mg/kg dose administered at a standard 10 mL/kg volume).

  • Vortex for 60 seconds. The dihydrochloride salt should yield a clear, precipitate-free solution.

  • Self-Validation Step: Extract a 10 μL aliquot and verify the concentration via HPLC-UV prior to the first dosing session to confirm stability and solubility.

Step 2: Animal Model Induction

  • Procure 8-week-old male C57BL/6J mice. Acclimate for 1 week on standard chow.

  • Initiate a Western Diet (e.g., 40% kcal fat, high sucrose, 0.2% cholesterol) for 12 weeks to induce early-to-mid stage MASLD (steatosis and metabolic crisis).

Step 3: Grouping and Dosing Execution

  • Randomize mice into cohorts (n=8-10 per group) based on body weight and fasting blood glucose to ensure baseline metabolic equivalence.

  • Administer 3P (10 mg/kg or 30 mg/kg) or Vehicle via oral gavage (PO) daily at 09:00 AM to align with the active metabolic phase.

  • Maintain daily dosing for 4 weeks while continuing the Western Diet.

Step 4: Endpoint Harvesting & Analysis

  • Euthanize mice via CO₂ asphyxiation.

  • Collect whole blood via cardiac puncture; isolate serum to quantify aspartate aminotransferase (AST) and alanine aminotransferase (ALT) markers[2].

  • Perfuse the liver. Fix the left lobe in 10% neutral buffered formalin for H&E staining (steatosis scoring).

  • Isolate primary hepatocytes from the median lobe using a two-step collagenase perfusion technique[1]. Seed cells immediately into a Seahorse XF96 microplate to measure Oxygen Consumption Rate (OCR), directly validating the restoration of mitochondrial respiration.

Workflow Acclimation Acclimation C57BL/6J Mice (1 wk) Diet Diet Induction Western Diet (12 wks) Acclimation->Diet Grouping Randomization Vehicle vs 3P (10-30 mg/kg) Diet->Grouping Dosing Daily Dosing Oral Gavage (4 wks) Grouping->Dosing Endpoints Endpoint Analysis Histology, AST/ALT, Seahorse Dosing->Endpoints

In vivo experimental workflow for 3P efficacy testing in diet-induced MASLD mouse models.

Expected Outcomes and Data Interpretation

To facilitate rapid decision-making during drug development, expected quantitative outcomes are structured below.

Table 2: Experimental Grouping and Expected Outcomes

Experimental GroupDietInterventionExpected Hepatic PhenotypeExpected Mitochondrial OCR
Lean Control Standard ChowVehicle (PO)Normal architecture, AST/ALT baselineMaximal baseline respiration
MASLD Vehicle Western DietVehicle (PO)Severe macrovesicular steatosis>40% reduction in maximal OCR
MASLD + 3P (Low) Western Diet10 mg/kg 3P (PO)Mild reduction in lipid dropletsPartial restoration of OCR
MASLD + 3P (High) Western Diet30 mg/kg 3P (PO)Significant clearance of steatosisFull restoration to Lean Control levels
Positive Control Western DietAspirin (PO)Reduced inflammation/steatosisFull restoration of OCR[1]

References

  • Title: Combined stem cell and predictive models reveal flavin cofactors as targets in metabolic liver dysfunction Source: bioRxiv URL: [Link]

  • Title: 3-(pyridin-4-yl)-1H-indazol-5-amine | C12H10N4 Source: PubChem - NIH URL: [Link]

Sources

Method

HPLC Method Development and Validation Protocol for the Quantification of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride

Executive Summary & Physicochemical Rationale The accurate quantification of highly polar, basic pharmaceutical intermediates presents a formidable analytical challenge. 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The accurate quantification of highly polar, basic pharmaceutical intermediates presents a formidable analytical challenge. 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride is a complex scaffold featuring a pyridine ring, an indazole core, and a primary amine. As a dihydrochloride salt, the molecule is highly hydrophilic and carries multiple positive charges at physiological and acidic pH levels.

When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on C18 columns, this compound exhibits two primary failure modes:

  • Poor Retention: Its extreme polarity causes it to elute near or at the void volume ( t0​ ), making it susceptible to ion suppression from the solvent front in MS applications and co-elution with polar impurities.

  • Severe Peak Tailing: The basic nitrogen atoms interact strongly with residual, unshielded silanols on the silica matrix via secondary ion-exchange mechanisms, resulting in asymmetrical peaks and poor integration reproducibility.

To overcome these intrinsic physicochemical barriers, this guide details the development and validation of a Hydrophilic Interaction Liquid Chromatography (HILIC) method. HILIC operates as a "reversed-reversed phase" system, utilizing a polar stationary phase and an organic-rich mobile phase, which provides superior retention for polar bases while maintaining MS compatibility [1].

Mechanistic Pathway: Retention & Tailing Causality

In HILIC mode, retention is not driven by hydrophobic partitioning. Instead, the polar stationary phase (e.g., Zwitterionic or Amide-bonded silica) strongly adsorbs a layer of water from the mobile phase. The highly polar 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride partitions into this immobilized water-enriched layer.

Causality of Buffer Selection: A high concentration of aqueous buffer (typically 10–20 mM overall in the mixed mobile phase) is mandatory. The buffer serves a dual purpose: it establishes the volume of the aqueous layer on the stationary phase and provides counter-ions that mask residual silanol activity, thereby eliminating peak tailing[2].

G A 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride B LogP < 0 & Highly Basic? (Dihydrochloride Salt) A->B C Standard RP-HPLC (C18, Low pH) B->C No E HILIC Mode (Zwitterionic/Amide) B->E Yes D Poor Retention & Severe Peak Tailing C->D F Partitioning into Water-Enriched Layer E->F G Excellent Retention & MS Compatibility F->G

Figure 1: Method development decision tree for highly polar basic compounds.

Experimental Protocols: HILIC Method Development

The following self-validating protocol ensures baseline resolution, symmetrical peak shape, and robust day-to-day reproducibility.

Optimized Chromatographic Conditions
ParameterOptimized SettingRationale
Column Zwitterionic HILIC (150 x 4.6 mm, 5 µm)Zwitterionic surfaces provide balanced ion-exchange and partitioning sites.
Mobile Phase A 100 mM Ammonium Formate (pH 3.0)High ionic strength masks silanols; pH 3.0 ensures full analyte protonation.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Weak eluent in HILIC; drives partitioning into the stationary phase.
Gradient Program 0-2 min: 90% B2-10 min: 90% 60% B10-12 min: 60% B12.1-20 min: 90% BDecreasing organic content increases elution strength. Extended re-equilibration is critical.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CStabilizes partitioning thermodynamics.
Detection UV at 254 nmPrimary absorption maximum for the indazole/pyridine chromophores.
Injection Vol. 2 µLSmall volume prevents localized disruption of the water layer.
Step-by-Step Methodologies

Protocol A: Mobile Phase Preparation

  • Accurately weigh 6.31 g of Ammonium Formate.

  • Dissolve completely in 1000 mL of LC-MS grade water.

  • Adjust the pH to 3.0 ± 0.05 using concentrated formic acid. Causality: Maintaining a strict pH of 3.0 ensures that the basic nitrogen atoms on the pyridine and indazole rings remain fully protonated, maintaining a consistent polarity profile and preventing retention time drift.

  • Filter the solution through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

Protocol B: Sample Preparation

  • Accurately weigh 10.0 mg of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in 20 mL of LC-MS grade water and sonicate for 5 minutes.

  • Dilute to volume with LC-MS grade Acetonitrile to achieve a final diluent composition of 80% ACN / 20% Water.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Causality: A common pitfall in HILIC is the sample diluent. Injecting a highly polar compound dissolved in 100% water disrupts the localized water-layer on the column, leading to severe peak fronting. The sample must be diluted in a solvent closely matching the initial mobile phase conditions[3].

Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures [4]. Furthermore, any future lifecycle adjustments to the gradient or column dimensions must comply with USP General Chapter <621> [5].

Validation A Analytical Target Profile (ATP) B Method Development (ICH Q14) A->B C Method Validation (ICH Q2(R2)) B->C D Lifecycle Management (USP <621>) C->D

Figure 2: Analytical procedure lifecycle from development to compendial adjustment.

Validation Parameters and Acceptance Criteria
ParameterExecution MethodologyAcceptance Criteria (ICH Q2(R2))
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interference at the retention time of the analyte. Peak purity angle < threshold.
Linearity Prepare and inject 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy Perform spike recovery at 80%, 100%, and 120% levels in triplicate (n=9 total).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Inject 6 replicates of the 100% standard preparation (Repeatability).Relative Standard Deviation (%RSD) 2.0%.
Intermediate Precision Repeat precision testing with a different analyst, on a different day, using a different HPLC system.Overall %RSD 2.0% across all 12 injections.
Robustness Introduce deliberate micro-variations: Flow rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), Buffer pH ( ± 0.2).System suitability criteria (Tailing factor 1.5, Theoretical plates 2000) must be met.

Troubleshooting: Mitigating Peak Tailing & Retention Drift

If peak tailing or retention time drift occurs during the routine quantification of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride, assess the following self-validating checkpoints:

  • Inadequate Column Equilibration: HILIC columns require significantly longer equilibration times than RP-HPLC columns because the water layer must physically reconstruct on the silica surface. Solution: Ensure a minimum of 20 column volumes (CV) of the initial mobile phase passes through the column before the first injection.

  • Buffer Depletion: Ammonium formate is volatile. If the mobile phase is left on the instrument for several days, the buffer concentration may decrease, leading to exposed silanols and subsequent tailing. Solution: Prepare fresh mobile phase every 48 hours.

  • System Passivation: Highly basic amine compounds can interact with active metal sites in the HPLC fluidics (e.g., stainless steel tubing). Solution: Use PEEK tubing for the flow path or passivate the system with a chelating agent prior to analysis.

References

  • Element Lab Solutions - HILIC – The Rising Star of Polar Chromatography. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) - Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at:[Link]

  • Welch Materials - [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at:[Link]

  • European Medicines Agency (EMA) / ICH - ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • Agilent Technologies - Understanding the Latest Revisions to USP <621>. Available at:[Link]

Application

Preparation of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride for cell culture assays

An authoritative guide for the preparation and application of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (3P) in advanced cell culture models, specifically focusing on its role as a flavo-active compound in meta...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the preparation and application of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (3P) in advanced cell culture models, specifically focusing on its role as a flavo-active compound in metabolic liver dysfunction.

Executive Summary & Mechanistic Rationale

3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (commonly abbreviated as 3P ) is a highly specific, flavo-active small molecule[1]. Recent advancements in systems biology and stem-cell-based predictive modeling have identified flavin cofactors (such as FAD) as critical therapeutic targets in.

The Causality of the Model: Standard in vitro models of MASLD often rely solely on free fatty acid (FFA) loading. While this adequately models early-stage steatosis, it fails to capture the severe mitochondrial dysfunction seen in advanced clinical disease. By compounding metabolic triggers (Oleic/Palmitic acid) with extrahepatic signals (Resistin and Myostatin), researchers can induce a true mitochondrial crisis[1]. In this lipotoxic environment, 3P acts as a flavo-active modulator, bypassing upstream lipid accumulation to directly rescue the mitochondrial spare respiratory capacity, thereby attenuating hepatocyte injury and downstream inflammatory signaling[2].

Pathway FFA Nutrient Overload (Oleic/Palmitic Acid) Steatosis Hepatic Steatosis (Lipid Accumulation) FFA->Steatosis Cytokines Extrahepatic Signals (Resistin/Myostatin) Cytokines->Steatosis MitoCrisis Mitochondrial Crisis & Flavin Depletion Steatosis->MitoCrisis RespDrop Reduced Spare Respiratory Capacity MitoCrisis->RespDrop Injury Hepatocyte Injury (AST Release) RespDrop->Injury Compound 3-Pyridin-4-yl-1H-indazol- 5-ylamine 2HCl (3P) Rescue Restoration of Mitochondrial Respiration Compound->Rescue Rescue->RespDrop Inhibits Alleviation Alleviation of MASLD Hallmarks Rescue->Alleviation

Mechanistic pathway of MASLD mitochondrial crisis and therapeutic intervention by 3P.

Physicochemical Properties

  • Chemical Name: 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride

  • CAS Number: 3[3]

  • Molecular Formula: C12H12Cl2N4[3]

  • Molecular Weight: 283.16 g/mol

Protocol 1: Reconstitution and Stock Solution Preparation

Causality & Best Practices: The dihydrochloride salt form of 3P offers superior stability and solubility compared to its free base[3]. For high-throughput screening and precise dosing in cell culture, reconstitution in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) is recommended. This ensures complete dissolution, maintains sterility, and prevents compound precipitation upon introduction to aqueous media.

Step-by-Step Methodology:

  • Equilibrate the sealed vial of 3P dihydrochloride to room temperature for at least 30 minutes before opening. Self-validation: This prevents atmospheric condensation from introducing water into the hygroscopic salt, which can degrade the compound over time.

  • Calculate the required volume of DMSO to achieve a 10 mM stock solution (refer to Table 1 ).

  • Add the calculated volume of sterile DMSO directly to the vial.

  • Vortex gently for 30-60 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 2-5 minutes until the solution is completely clear.

  • Aliquot the 10 mM stock into sterile, low-bind microcentrifuge tubes (e.g., 20–50 µL per aliquot) to eliminate freeze-thaw degradation.

  • Store aliquots at -20°C for up to 3 months or -80°C for long-term storage.

Table 1: Reconstitution Guidelines for 10 mM 3P Stock

Mass of 3P DihydrochlorideRequired Volume of DMSOFinal Concentration
1.00 mg353 µL10 mM
2.83 mg1.00 mL10 mM
5.00 mg1.76 mL10 mM

Protocol 2: In Vitro MASLD Modeling and 3P Treatment

Causality & Best Practices: To accurately evaluate the efficacy of 3P, it must be tested in a multi-hit MASLD model. The working concentration of 1.5 µM has been empirically validated to restore mitochondrial function without inducing off-target cytotoxicity. The final DMSO concentration in the culture medium must be strictly maintained below 0.1% (v/v) to prevent solvent-induced metabolic artifacts.

Step-by-Step Assay Workflow:

  • Cell Seeding: Seed primary human hepatocytes or iPSC-derived hepatocytes (iHeps) into a Seahorse XF96 microplate at a density optimized for your specific cell line (typically 20,000 - 40,000 cells/well). Allow 24 hours for attachment and monolayer formation.

  • MASLD Induction: Replace standard growth medium with MASLD Induction Medium. To induce the mitochondrial crisis, the medium must be supplemented with:

    • Oleic Acid / Palmitic Acid (OA/PA) conjugate.

    • Recombinant Resistin.

    • Recombinant Myostatin.

  • Compound Treatment: Dilute the 10 mM 3P stock solution 1:6666 directly into the MASLD Induction Medium to achieve a final working concentration of[2]. Add this treatment medium to the designated experimental wells. Self-validation: Always include a Vehicle Control well containing 0.015% DMSO in the Induction Medium to isolate the drug's effect.

  • Incubation: Incubate the cells at 37°C, 5% CO2 for 48 hours to allow the metabolic crisis and subsequent flavin-network rescue to occur.

  • Functional Readout: Wash the cells and perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol to quantify the Oxygen Consumption Rate (OCR).

Workflow Step1 Reconstitution (10 mM in DMSO) Step4 3P Treatment (1.5 µM) Step1->Step4 Step2 Hepatocyte Seeding Step3 MASLD Induction (FFA + Cytokines) Step2->Step3 Step3->Step4 Step5 Seahorse XF Mito Stress Test Step4->Step5

Experimental workflow for evaluating 3P in MASLD in vitro models.

Data Interpretation & Expected Outcomes

When executing the multi-hit model described above, 3P is expected to specifically target the mitochondrial respiratory parameters compromised by the MASLD induction[2].

Table 2: Expected Pharmacological Outcomes of 1.5 µM 3P Treatment

Experimental MetricHealthy ControlMASLD Model (Vehicle)MASLD + 3P (1.5 µM)
Spare Respiratory Capacity 100% (Baseline)Severely DepletedFully Restored
Proton Leak BaselineElevatedNormalized
Hepatocyte Injury (AST) BaselineHighSignificantly Attenuated
Lipid Droplet Accumulation MinimalExtensivePartially Reduced

References

  • Combined stem cell and predictive models reveal flavin cofactors as targets in metabolic liver dysfunction. bioRxiv (2025).

  • 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS 1427195-08-1). Sigma-Aldrich. 3

Sources

Method

Application Note: Storage Conditions and Shelf-Life Profiling of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride Solutions

Introduction & Chemical Causality 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (often abbreviated as 3P) is a potent small-molecule modulator, recently identified for its critical role in targeting flavin cofactor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (often abbreviated as 3P) is a potent small-molecule modulator, recently identified for its critical role in targeting flavin cofactor networks to mitigate metabolic liver dysfunction[1]. For researchers conducting high-throughput screening or longitudinal in vitro assays, maintaining the structural and functional integrity of this compound in solution is paramount.

Mechanistic Stability Challenges: The compound features an indazole-pyridine scaffold and a primary amine[2]. The primary amine is highly susceptible to oxidative degradation when exposed to atmospheric oxygen, leading to the formation of inactive N-oxides or azo dimers. Furthermore, the dihydrochloride salt form, while significantly enhancing aqueous solubility, inherently lowers the pH of unbuffered solutions. If dissolved in unbuffered water, the localized acidic environment can catalyze the hydrolysis of the indazole ring over extended periods. In dimethyl sulfoxide (DMSO), the hygroscopic nature of the solvent can introduce water, causing premature precipitation or accelerating these oxidative pathways.

Experimental Workflow for Shelf-Life Validation

To ensure experimental reproducibility, drug development professionals must adopt a self-validating workflow. The following diagram illustrates the optimal path from solid-state reconstitution to in vitro application, integrating quality control (QC) checkpoints to verify compound integrity before use.

G A Solid 3P Dihydrochloride (Store desiccated at -20°C) B Reconstitution in Anhydrous DMSO (Argon Purged) A->B C Aliquoting into Single-Use Vials (Avoid Freeze-Thaw) B->C D Long-Term Storage (-80°C, up to 6 months) C->D E Short-Term Storage (-20°C, up to 1 month) C->E F Quality Control (LC-MS/MS [M+H]+ 211.1) D->F E->F G Dilution in Aqueous Buffer (Use within 24h at 37°C) F->G

Workflow for the reconstitution, storage, and validation of 3-Pyridin-4-yl-1H-indazol-5-ylamine.

Recommended Storage Protocols

Causality of Degradation in Solution

Repeated freeze-thaw cycles are the primary cause of small-molecule degradation in DMSO. As DMSO freezes (melting point ~19°C), it forms pure solvent crystals, forcing the solute into a highly concentrated liquid micro-phase—a phenomenon known as the freeze-concentration effect. This localized high concentration can force the dihydrochloride salt out of solution, forming micro-precipitates that do not readily redissolve upon thawing. Additionally, cold DMSO rapidly absorbs atmospheric moisture upon opening, leading to hydrolysis.

Protocol 1: Preparation of 10 mM Master Stock in DMSO

Objective: Create a stable, oxidation-resistant master stock.

  • Equilibration: Allow the solid 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Causality: Prevents the condensation of atmospheric moisture on the cold powder, which would otherwise initiate premature hydrolysis.

  • Solvent Preparation: Use only anhydrous DMSO (water content <0.005%). Purge the DMSO with Argon or Nitrogen gas for 5 minutes prior to use. Causality: Displaces dissolved oxygen, protecting the primary amine from rapid oxidation.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently for 60 seconds. Do not sonicate unless absolutely necessary. Causality: Ultrasonic cavitation generates localized heat and free radicals in DMSO that can degrade the molecule.

  • Aliquoting: Dispense the solution into sterile, amber, low-bind microcentrifuge tubes in single-use volumes (e.g., 10–50 µL). Causality: Amber tubes prevent photo-degradation; single-use aliquots strictly eliminate freeze-thaw cycles.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer immediately to -80°C.

Protocol 2: Aqueous Working Solutions for Biological Assays

Objective: Prepare physiological solutions without inducing precipitation.

  • Thawing: Thaw a single DMSO aliquot at RT in the dark.

  • Dilution: Add the DMSO stock dropwise to a vigorously swirling aqueous buffer (e.g., PBS, pH 7.4) or cell culture media to reach the final assay concentration (typically 1.5 µM)[1]. Causality: Dropwise addition into a moving diluent prevents localized high concentrations of the hydrophobic free-base, which can precipitate at physiological pH.

  • Usage: Keep the aqueous solution on ice and use within 24 hours.

Quantitative Stability Data

The following table summarizes the validated shelf-life of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride across various states and conditions to guide inventory management.

State / SolventTemperatureValidated Shelf-LifePrimary Degradation Risk / Causality
Solid Powder -20°C (Desiccated)3 YearsHygroscopic moisture absorption leading to caking.
Solid Powder Room Temp (25°C)6 MonthsPhoto-oxidation of the primary amine.
10 mM in DMSO -80°C6 MonthsMinimal. Stable if protected from moisture.
10 mM in DMSO -20°C1 MonthFreeze-concentration precipitation; moisture ingress.
10 mM in DMSO 4°C to 25°C< 1 WeekRapid oxidation and DMSO-mediated hydrolysis.
Aqueous (PBS) 37°C< 24 HourspH-dependent precipitation of the free base; hydrolysis.

Quality Control and Self-Validating Assays

To ensure experimental trustworthiness, the protocol must be a self-validating system. Before utilizing a stored DMSO aliquot that is older than 3 months, perform the following analytical QC step to prove the active pharmacophore remains intact:

LC-MS/MS Validation Protocol:

  • Dilute a 1 µL sample of the DMSO stock to 1 µM in Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Inject into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.

  • Validation Criteria: Confirm the presence of the exact parent ion at m/z 211.1 [M+H]+ (corresponding to the free base C12H10N4)[2].

  • Degradation Markers: Scan for m/z 227.1 (+16 Da). Causality: The +16 Da mass shift indicates N-oxidation of the primary amine or the pyridine ring. If the +16 Da peak exceeds 5% of the parent peak area, the solution is compromised and the aliquot must be discarded.

References

  • Weihs, J., Baldo, F., Cardinali, A., et al. (2024). Combined stem cell and predictive models reveal flavin cofactors as targets in metabolic liver dysfunction. bioRxiv. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46215286, 3-(Pyridin-4-yl)-1H-indazol-5-amine. PubChem. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the critical bottlenecks encountered when synthesizing 3-pyridin-4-yl-1H-indazol-5-ylamine dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the critical bottlenecks encountered when synthesizing 3-pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. This molecule is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors [1].

However, its synthesis presents unique challenges: the presence of multiple nucleophilic nitrogen atoms, the chelating nature of the pyridine ring, and the risk of protodehalogenation during cross-coupling. This guide provides a field-proven, self-validating synthetic workflow that eliminates the need for protecting groups, thereby maximizing overall yield and operational efficiency.

Synthetic Workflow Visualization

The following diagram outlines our optimized, protection-free synthetic route. By carefully selecting the catalytic system and reduction conditions, we bypass the traditional N1-protection/deprotection sequence.

SynthesisWorkflow SM 5-Nitro-1H-indazole Int1 3-Bromo-5-nitro-1H-indazole SM->Int1 Step 1: Bromination Br2, DMF, RT Int2 5-Nitro-3-(pyridin-4-yl)-1H-indazole Int1->Int2 Step 2: Suzuki Coupling 4-Pyridinylboronic acid, Pd(Amphos)Cl2 KOAc, EtOH/H2O, 100°C Int3 3-(Pyridin-4-yl)-1H-indazol-5-amine Int2->Int3 Step 3: Nitro Reduction Fe powder, NH4Cl EtOH/H2O, 80°C API 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride Int3->API Step 4: Salt Formation 4M HCl in Dioxane, MeOH, 0°C

Figure 1: Optimized 4-step synthesis of 3-pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride.

Comparative Yield Data

The table below summarizes the quantitative improvements achieved by switching from a standard N1-protected route to our optimized protection-free protocol.

ParameterStandard Route (N1-Protected)Optimized Route (Protection-Free)Causality for Improvement
Total Steps 64Elimination of THP/Boc protection and deprotection steps.
Suzuki Catalyst Pd(dppf)Cl₂Pd(Amphos)Cl₂Amphos ligand outcompetes N-H chelation, preventing catalyst death.
Reduction Method Pd/C, H₂ (Balloon)Fe/NH₄ClAvoids Pd-poisoning by the newly installed pyridine ring.
Suzuki Yield ~60% (over 3 steps)>80% (1 step)Direct coupling minimizes mass loss from intermediate purification.
Overall Yield ~25–30% >55% Streamlined workflow and chemoselective reagents.

Troubleshooting & FAQs

Q1: Why is my Suzuki-Miyaura coupling yield low, and do I strictly need to protect the indazole N1?

A: Traditional routes protect the N1 position to prevent the free N-H from coordinating with and deactivating the palladium catalyst [1]. However, this adds two synthetic steps. You can achieve a high-yielding, protection-free Suzuki coupling by switching to Pd(Amphos)Cl₂. The Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine) is highly electron-rich and sterically hindered. This accelerates the oxidative addition and reductive elimination steps of the catalytic cycle, effectively outcompeting the deactivating coordination of the unprotected indazole N-H [2].

Q2: How do I prevent debromination of 3-bromo-5-nitro-1H-indazole during the Suzuki coupling?

A: Protodehalogenation (debromination) occurs when the Pd-oxidative addition complex undergoes protonation rather than transmetalation. To suppress this causality:

  • Change the base: Swap strong bases (like Na₂CO₃ or NaOH) for a milder base like Potassium Acetate (KOAc).

  • Degas rigorously: Oxygen disrupts the catalytic cycle, leading to homocoupling and debromination. Purge your EtOH/H₂O solvent system with N₂ or Argon for at least 15 minutes prior to catalyst addition.

Q3: The nitro reduction step to the 5-amine is sluggish or stalls completely. What is the cause?

A: The newly installed pyridine ring at the C3 position is the culprit. The lone pair on the pyridine nitrogen coordinates strongly to the surface of heterogeneous palladium catalysts (like Pd/C), blocking the active sites required for hydrogen activation. To bypass this catalyst poisoning, abandon catalytic hydrogenation and utilize a chemoselective chemical reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl)[4]. This method is highly tolerant of the pyridine nitrogen and consistently drives the reduction of the nitro group to completion without stalling.

Q4: How do I ensure complete dihydrochloride salt formation without degrading the indazole core?

A: The target molecule has two basic centers: the pyridine nitrogen and the 5-amino group. Using aqueous HCl often leads to incomplete crystallization or hydrolysis. To ensure exact stoichiometric salt formation, dissolve the free base in a polar, aprotic-compatible solvent (Methanol) and add exactly 2.2 equivalents of anhydrous 4M HCl in dioxane at 0 °C. The anhydrous environment guarantees the precipitation of a pristine, highly crystalline dihydrochloride salt when cold diethyl ether is introduced.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Bromination of 5-Nitro-1H-indazole

Objective: Regioselective bromination at the C3 position [3].

  • Dissolve 5-nitro-1H-indazole (10.0 g, 61.3 mmol) in anhydrous DMF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of Bromine (3.46 mL, 67.4 mmol, 1.1 eq) in DMF (20 mL) dropwise over 30 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Check TLC (Hexane/EtOAc 3:1). The starting material ( Rf​ ~0.4) should be completely consumed, replaced by a new spot ( Rf​ ~0.6).

  • Quench the reaction by pouring it into ice water (500 mL) containing 5% sodium thiosulfate to neutralize excess bromine.

  • Filter the resulting yellow precipitate, wash with water, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole. (Expected Yield: ~95%)

Step 2: Protection-Free Suzuki Coupling

Objective: Install the pyridine ring at C3 [2].

  • In a 500 mL Schlenk flask, combine 3-bromo-5-nitro-1H-indazole (8.0 g, 33.0 mmol), 4-pyridinylboronic acid (4.88 g, 39.6 mmol, 1.2 eq), and KOAc (9.73 g, 99.1 mmol, 3.0 eq).

  • Add a solvent mixture of EtOH (120 mL) and H₂O (30 mL).

  • Degas the suspension by bubbling N₂ through the mixture for 20 minutes.

  • Add Pd(Amphos)Cl₂ (1.17 g, 1.65 mmol, 0.05 eq) under a stream of N₂.

  • Heat the mixture to 100 °C and stir for 16 hours under an N₂ atmosphere.

  • Validation Checkpoint: LC-MS (ESI+) must show the product mass [M+H]+=241.0 with <5% debrominated starting material.

  • Cool to room temperature, concentrate under reduced pressure to remove EtOH, and extract the aqueous residue with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH 95:5) to yield 5-nitro-3-(pyridin-4-yl)-1H-indazole. (Expected Yield: >80%)

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the C5-nitro group to an amine without catalyst poisoning [4].

  • Dissolve 5-nitro-3-(pyridin-4-yl)-1H-indazole (5.0 g, 20.8 mmol) in a mixture of EtOH (80 mL) and H₂O (20 mL).

  • Add Iron powder (5.8 g, 104 mmol, 5.0 eq) and Ammonium Chloride (5.5 g, 104 mmol, 5.0 eq).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Validation Checkpoint: The reaction mixture will change from a deep orange suspension to a pale yellow/brownish slurry. LC-MS (ESI+) must show complete conversion to [M+H]+=211.1 .

  • Filter the hot mixture through a pad of Celite to remove iron residues. Wash the Celite pad with hot EtOH (50 mL).

  • Concentrate the filtrate, adjust the pH to 8 using saturated NaHCO₃, and extract with EtOAc (3 × 80 mL). Dry and concentrate to yield 3-(pyridin-4-yl)-1H-indazol-5-amine as a pale yellow solid. (Expected Yield: ~90%)

Step 4: Dihydrochloride Salt Formation

Objective: Form the stoichiometric dihydrochloride salt.

  • Dissolve the free base 3-(pyridin-4-yl)-1H-indazol-5-amine (3.0 g, 14.2 mmol) in anhydrous Methanol (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in dioxane (7.8 mL, 31.2 mmol, 2.2 eq) dropwise over 10 minutes.

  • Stir at 0 °C for 1 hour. A precipitate may begin to form.

  • Add cold anhydrous diethyl ether (50 mL) slowly to fully precipitate the salt.

  • Validation Checkpoint: Filter the solid and wash with cold ether. The resulting powder should be highly crystalline. Elemental analysis or titration should confirm a 1:2 ratio of free base to HCl.

  • Dry under high vacuum at 40 °C for 12 hours to yield 3-pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. (Expected Yield: >95%)

References

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-indazole functionalization: a review. Targets in Heterocyclic Systems - Chemistry and Properties, 25, 100-112.[Link]

  • U.S. Patent No. 6,982,274 B2. (2006). 1H-indazole compound.
  • Chinese Patent No. 103570624 A. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53323086, 3-(pyridin-4-yl)-1H-indazol-5-amine.[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions. 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride is a highly potent biochemical probe, but its specific structural features—an electron-rich primary amine, a tautomeric indazole core, and a highly hygroscopic dihydrochloride salt—make it susceptible to unique degradation pathways in solution.

This guide provides the mechanistic causality behind these vulnerabilities and establishes a self-validating workflow to ensure absolute reproducibility in your in vitro and cellular assays.

Part 1: Mechanistic Insights into Compound Degradation

To prevent degradation, we must first understand the chemical causality behind it. The degradation of this compound in Dimethyl Sulfoxide (DMSO) stock solutions is driven by three primary mechanisms:

  • Oxidation of the C5-Primary Amine: The 5-ylamine group is an electron-rich primary aromatic amine. In the presence of dissolved oxygen, ambient light, or trace heavy metals, this amine is highly susceptible to auto-oxidation[1]. This process typically generates radical cations that dimerize into azo/azoxy species or oxidize further into nitroso derivatives, permanently neutralizing the compound's target-binding efficacy.

  • Hygroscopicity and pH-Driven Precipitation: The compound is formulated as a dihydrochloride salt, making it inherently hygroscopic[2]. DMSO is also a powerful desiccant. When a DMSO stock is repeatedly exposed to ambient air, it rapidly absorbs atmospheric moisture. The influx of water alters the dielectric constant of the solvent and interacts with the acidic HCl environment, drastically lowering the solubility limit of the indazole core and causing irreversible "crash out" (precipitation)[3][4].

  • Freeze-Thaw Micro-Aggregation: Repeated temperature cycling between -20°C (or -80°C) and room temperature causes localized concentration gradients within the DMSO. As the solvent thaws, the compound can form micro-precipitates that do not easily re-solubilize without thermal and mechanical intervention[5].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My 10 mM DMSO stock solution turned from clear/pale yellow to a dark brown over the course of a month. Why did this happen, and can I still use it? A: Do not use it. This color shift is the definitive visual hallmark of primary amine oxidation[1]. The dark color indicates the formation of conjugated azo-dimers or highly oxidized byproducts. To prevent this, stock solutions must be prepared using strictly anhydrous DMSO, purged with an inert gas (Argon or Nitrogen), and stored in amber or foil-wrapped vials to prevent photo-oxidation.

Q2: I see a fine, cloudy precipitate after thawing my -20°C stock. Is the compound ruined? A: Not necessarily. Small molecule precipitation in high-concentration (e.g., 10 mM) DMSO is a common thermodynamic response to freezing[4]. Troubleshooting Step: Warm the sealed vial in a 37°C water bath for 5 to 10 minutes, followed by gentle vortexing or sonication[6]. Validation: If the solution returns to a completely clear state, the precipitate was purely temperature-induced, and the stock is safe to use. If the precipitate persists, atmospheric water ingress has permanently compromised the solubility limit[3]; discard the vial.

Q3: My cellular assay shows high variability between technical replicates despite using a freshly thawed, clear stock. What is going wrong? A: You are likely experiencing aqueous "crash out." When a 10 mM DMSO stock is diluted directly into a large volume of aqueous cell culture media, the sudden shift in solvent polarity causes the hydrophobic indazole core to instantly form invisible micro-suspensions rather than a true solution[6]. Solution: Perform a serial dilution cascade in DMSO to reach a 100x working concentration. Then, perform a final 1:100 dilution into your aqueous buffer while vortexing rapidly. This ensures the final DMSO concentration remains ≤1% and the compound remains fully solvated.

Part 3: Standard Operating Procedure (SOP) for Stock Preparation

This protocol is designed as a self-validating system. By incorporating analytical checkpoints, you guarantee the integrity of your stock before committing it to expensive downstream biological assays.

Materials Required:

  • 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (Dry powder, equilibrated to room temperature in a desiccator)

  • Anhydrous DMSO (≥99.9% purity, packaged under Argon)

  • Argon or Nitrogen gas line

  • Sterile, amber low-bind microcentrifuge tubes (0.5 mL)

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic dihydrochloride salt.

  • Dissolution: Calculate the volume of anhydrous DMSO required to achieve a 10 mM stock. Add the DMSO directly to the original compound vial. Pipette up and down gently to dissolve. Do not vortex vigorously, as this introduces oxygen bubbles.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of the solution for 10-15 seconds to displace ambient oxygen.

  • Aliquoting: Immediately divide the solution into single-use aliquots of 50 µL to 100 µL in amber microcentrifuge tubes.

  • Validation Checkpoint (LC-MS): Take a 1 µL sample from one aliquot and run a rapid LC-MS analysis (UV 254 nm). A single sharp peak confirms the baseline purity of the stock and serves as a reference chromatogram for future stability checks.

  • Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride across different storage states, assuming adherence to the SOP above.

Storage StateTemperatureSolventMax Recommended DurationPrimary Degradation Risk
Dry Powder -20°CNone24 - 36 MonthsMoisture absorption (Hygroscopicity)
Stock Solution -80°CAnhydrous DMSO6 MonthsMinimal (if Argon purged)
Stock Solution -20°CAnhydrous DMSO1 MonthFreeze-thaw micro-precipitation
Working Dilution 4°C / 37°CAqueous Buffer< 24 HoursAqueous "crash out" / Oxidation

Part 5: Workflow Visualization

The following decision tree outlines the strict lifecycle management required to maintain the chemical integrity of this compound.

G Powder Dry Powder Store at -20°C (Desiccated) Prep Reconstitute in Anhydrous DMSO (Argon/N2 Purged) Powder->Prep Aliquot Aliquot into Single-Use Vials (e.g., 50-100 µL) Prep->Aliquot Store Store at -80°C (Max 6 Months) Aliquot->Store Thaw Thaw at 37°C & Vortex Check for Precipitation Store->Thaw When needed Use Dilute in Aqueous Buffer Use Immediately Thaw->Use If clear Discard Discard Remaining Solution DO NOT RE-FREEZE Use->Discard

Workflow for the preparation, storage, and handling of 3-Pyridin-4-yl-1H-indazol-5-ylamine stocks.

References

  • Monitoring compound integrity with cytochrome P450 assays and qHTS - PMC . National Institutes of Health (NIH). Available at:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate . ResearchGate. Available at:[Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis . University of Glasgow Theses. Available at: [Link]

Sources

Troubleshooting

Resolving mass spectrometry ionization issues for 3-Pyridin-4-yl-1H-indazol-5-ylamine

Welcome to the technical support guide for resolving mass spectrometry (MS) ionization issues with 3-Pyridin-4-yl-1H-indazol-5-ylamine. This molecule, while amenable to mass spectrometric analysis, possesses distinct che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving mass spectrometry (MS) ionization issues with 3-Pyridin-4-yl-1H-indazol-5-ylamine. This molecule, while amenable to mass spectrometric analysis, possesses distinct chemical characteristics that can present challenges. Its structure contains multiple basic nitrogen atoms—on the pyridine ring, the indazole ring, and the exocyclic amine—making it a prime candidate for positive-ion electrospray ionization (ESI). However, achieving robust, reproducible, and sensitive ionization requires careful optimization of analytical conditions.

This guide is structured as a series of frequently asked questions (FAQs) that address common problems encountered in the lab. We will move from foundational issues to more nuanced optimization strategies, explaining the scientific rationale behind each recommendation to empower you to make informed decisions during your method development.

FAQ 1: Why am I seeing a very weak or no signal for my compound in ESI?

This is the most common issue and often stems from a mismatch between the analyte's properties and the instrument's settings. 3-Pyridin-4-yl-1H-indazol-5-ylamine is a basic compound and should readily protonate to form an [M+H]⁺ ion. If you're not seeing a signal, a systematic check of the fundamentals is the first step.

Underlying Principle: Electrospray Ionization (ESI) ESI is a soft ionization technique that generates gas-phase ions from analytes in solution.[1][2] For a basic analyte, the process is most efficient when the molecule is already protonated (charged) in the liquid phase before it enters the ESI source. This is typically achieved by lowering the pH of the mobile phase.[3][4] The charged analyte in the sprayed droplets is then liberated into the gas phase as the solvent evaporates, allowing for detection by the mass spectrometer.

Troubleshooting Protocol: No or Weak Signal
  • Confirm Analyte and Concentration: Ensure your sample is present at a detectable concentration (typically 0.5-5 µM for initial tests) and has not degraded.[5] A simple UV-Vis check can confirm its presence if a chromophore exists.

  • Verify Instrument Performance: Before analyzing your specific compound, run a system suitability test with a known standard (e.g., reserpine, caffeine) to confirm the mass spectrometer is tuned, calibrated, and performing as expected.[6][7]

  • Select the Correct Ionization Mode: For this compound, you must be in Positive Ion Mode . The multiple basic sites make it highly unlikely to ionize efficiently in negative mode.

  • Optimize the Mobile Phase: This is the most critical factor. The mobile phase must facilitate protonation.

    • Recommendation: Add a volatile acidic modifier to your mobile phase. The standard starting point is 0.1% formic acid .[3][4] Acetic acid (0.1%) is also a good alternative.[5] These acids lower the mobile phase pH, promoting the formation of the [M+H]⁺ ion in solution, which dramatically increases ionization efficiency.[4]

    • Avoid: Non-volatile buffers like phosphate or Tris, as they will contaminate the ion source and suppress the signal.[4]

  • Direct Infusion Analysis: To isolate the problem from the chromatography, perform a direct infusion of your analyte. Prepare a solution of your compound (e.g., 1 µM) in a suitable solvent (like 50:50 acetonitrile:water with 0.1% formic acid) and introduce it directly into the source using a syringe pump. This allows for rapid optimization of source parameters without the complexity of an LC separation.

Data Presentation: Recommended Starting Mobile Phase Compositions

Component A (Aqueous)Component B (Organic)Additive (to both A and B)Rationale
WaterAcetonitrile0.1% Formic AcidGold standard for promoting protonation of basic analytes. Good volatility.[3][8]
WaterMethanol0.1% Formic AcidAlternative organic phase; can alter chromatography and sometimes ionization.
WaterAcetonitrile0.1% Acetic AcidA slightly weaker acid, may be useful if formic acid causes in-source fragmentation.[9]
10 mM Ammonium Formate, pH 3.0AcetonitrileNoneProvides a buffered, acidic environment and can sometimes improve peak shape.[3]

Visualization: Basic Troubleshooting Workflow

Start No / Weak Signal Check_Instrument Run System Suitability Test Start->Check_Instrument Check_Analyte Confirm Analyte Concentration & Integrity Check_Instrument->Check_Analyte  Pass Advanced Proceed to Advanced Troubleshooting (FAQ 2-4) Check_Instrument->Advanced  Fail Check_Mode Verify Positive Ion Mode Check_Analyte->Check_Mode Check_MobilePhase Is Mobile Phase Acidified? (e.g., 0.1% FA) Check_Mode->Check_MobilePhase Infusion Perform Direct Infusion Analysis Check_MobilePhase->Infusion Yes Check_MobilePhase->Advanced No (Add Acid!) Optimize_Source Optimize Source Parameters (Voltage, Gas, Temp) Infusion->Optimize_Source Result Signal Acquired Optimize_Source->Result Result->Advanced For further optimization

Caption: A logical workflow for initial troubleshooting of weak or absent signal.

FAQ 2: I see a signal, but it's inconsistent or drifting. What's the cause?

Signal instability can undermine quantitative accuracy and reproducibility. After confirming basic ionization (FAQ 1), the next step is to ensure the signal is stable.

Underlying Principle: System Stability and Matrix Effects A stable electrospray requires consistent liquid delivery, stable high voltage, and a clean ion source.[10] Drifting signals can indicate temperature fluctuations, mobile phase composition changes, or contamination building up in the ion source.[7][10] Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can also cause inconsistent signals, particularly if chromatographic separation is poor.

Troubleshooting Protocol: Signal Instability
  • Check for Leaks and Flow Rate Stability: Ensure all LC fittings are secure and that the pump is delivering a consistent, pulse-free flow.

  • Allow for System Equilibration: Ensure the LC column and the mass spectrometer source have reached thermal and chemical equilibrium. This can take 15-30 minutes, especially when changing mobile phases.

  • Monitor Internal Standard Response: If you are performing quantitative analysis, include a stable, isotopically labeled internal standard. A drifting response in your analyte but a stable response in the internal standard points towards issues with the analyte itself (e.g., stability, adsorption) rather than the instrument.

  • Clean the Ion Source: A common cause of signal drift is contamination of the ion transfer capillary or tube.[7] Sample matrix, salts, and non-volatile components can accumulate over time. Follow the manufacturer's protocol for cleaning the ion source.

  • Evaluate Carryover: Inject a blank solvent run immediately after a high-concentration sample. If you see a peak for your analyte, you have carryover.[10] This can be mitigated by using a stronger needle wash solution in the autosampler.

FAQ 3: Should I be using ESI or APCI for this compound?

While ESI is the default choice for a molecule with multiple basic sites, understanding alternative ionization sources like Atmospheric Pressure Chemical Ionization (APCI) is crucial for comprehensive method development.

Underlying Principle: Ionization Mechanisms

  • Electrospray Ionization (ESI): Best for polar, easily ionizable compounds that are already charged in solution. It is a very "soft" technique, ideal for thermally fragile molecules.[1][11]

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds that are neutral in solution.[12][13] The sample is vaporized by a heated nebulizer, and ionization occurs in the gas phase through reactions with charged mobile phase molecules.[14] It requires the analyte to be thermally stable.[12]

For 3-Pyridin-4-yl-1H-indazol-5-ylamine:

  • Its polar functional groups (amines, pyridine) make it an excellent candidate for ESI .

  • It is a relatively small molecule and may have sufficient volatility and thermal stability for APCI , which can sometimes provide a more robust signal with less susceptibility to matrix effects.

Decision Protocol: ESI vs. APCI
  • Start with ESI: Given the compound's structure, ESI is the logical first choice. Optimize conditions as described in FAQ 1.

  • Consider APCI if:

    • You experience significant ion suppression with ESI that cannot be resolved chromatographically.

    • Your mobile phase contains high concentrations of non-volatile buffers that are incompatible with ESI (though this should be avoided).

    • You are working with very high flow rates (>1 mL/min), where APCI can be more efficient.[11]

  • Experimental Comparison: The best approach is to test both. Analyze the same sample using optimized conditions for both ESI and APCI sources and compare the signal-to-noise ratio, stability, and linearity.

Data Presentation: Ionization Source Selection Guide

CharacteristicElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Analyte
Analyte Polarity High (Polar / Ionic)Low to Medium (Neutral / Lipophilic)ESI is strongly preferred due to multiple polar, basic groups.
Thermal Stability Not critical (soft ionization)Required (involves vaporization)Likely stable, but ESI is safer.
Molecular Weight Works well for small and large moleculesBest for < 2000 DaBoth are suitable.
Flow Rate Best at lower flow rates (<1 mL/min)[4]Robust at higher flow rates (>0.5 mL/min)Depends on LC method. ESI is typical for UHPLC.
Matrix Effects Can be prone to ion suppressionOften less susceptible to suppressionIf ESI fails due to matrix, APCI is a viable alternative .

Visualization: ESI vs. APCI Decision Tree

Start Select Ionization Source IsPolar Is Analyte Polar / Ionizable? Start->IsPolar UseESI Start with ESI IsPolar->UseESI Yes (Analyte is polar) IsVolatile Is Analyte Volatile & Thermally Stable? IsPolar->IsVolatile No CheckMatrix Severe Ion Suppression with ESI? UseESI->CheckMatrix IsVolatile->UseESI No (ESI is required) UseAPCI Consider APCI IsVolatile->UseAPCI Yes CheckMatrix->UseESI No (Optimize ESI) CheckMatrix->UseAPCI Yes

Caption: A decision-making flowchart for choosing between ESI and APCI.

FAQ 4: Can I run this analysis at high pH to improve chromatographic retention?

Standard practice dictates using low pH for basic analytes. However, for reversed-phase chromatography, basic compounds are often poorly retained under acidic conditions where they are fully ionized. Running at a high pH neutralizes the basic sites, increasing retention. The key question is whether this will kill the MS signal.

Underlying Principle: Gas-Phase vs. Solution-Phase Chemistry It is a common misconception that because an analyte is neutral in a high-pH solution, it cannot be ionized efficiently in positive-mode ESI. While solution-phase chemistry is important, the ionization process is ultimately governed by the conditions within the ESI droplet as it desolvates. Even when starting from a basic mobile phase, the charge separation and evaporation process in the ESI source can still lead to efficient protonation and the formation of [M+H]⁺ ions.[15]

Protocol: High pH LC-MS
  • Use a High-pH Stable Column: This is critical. Standard silica-based C18 columns will degrade rapidly at high pH. Use a hybrid or polymer-based column specifically designed for high-pH applications.

  • Choose a Volatile Basic Modifier:

    • Recommendation: Use ammonium hydroxide to adjust the mobile phase pH to around 9-10. A final concentration of ~0.1% is a good starting point.

    • Buffer: A 10 mM ammonium bicarbonate or ammonium formate buffer, adjusted to the desired pH, can also be used to provide better pH stability.

  • Evaluate Performance: Compare the results (peak shape, retention time, and MS signal intensity) from the high-pH method to the optimized low-pH method. For many basic compounds, you may find significantly improved chromatography without a major loss—and sometimes even a gain—in MS sensitivity.[15]

References

  • MtoZ Biolabs. How to Select Quantitative & Qualitative Ion Pairs in LC-MS and Enhance Ionization Efficiency with Mobile Phase Additives. [Link]

  • Agilent Technologies. Solvents and Caveats for LC/MS. [Link]

  • Phenomenex. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. [Link]

  • NextSDS. 3-(pyridin-4-yl)-1H-indazol-5-amine — Chemical Substance Information. [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. (2023). [Link]

  • PubMed. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. (2018). [Link]

  • HALO® Chromatography. BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • MOST Wiedzy. Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. (2023). [Link]

  • Technology Networks. Common Mass Spectrometry Errors and Troubleshooting Tips. (2026). [Link]

  • ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS?. (2013). [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). [Link]

  • PubChem. 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. [Link]

  • Agilent Community. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). [Link]

  • Technology Networks. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). [Link]

  • Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. [Link]

  • YouTube. ESI vs APCI. Which ionization should I choose for my application?. (2024). [Link]

  • MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). [Link]

  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • PubMed. Pyridinium-based ionic liquid matrices can improve the identification of proteins by peptide mass-fingerprint analysis.... (2006). [Link]

  • Microsaic Systems. Straight to the Source: ESI vs APCI…. (2020). [Link]

  • ResearchGate. What do aromatic compounds fragment into in MS?. (2016). [Link]

  • Advion, Inc. Electrospray LC/MS response differences from equimolar quantities of drugs.... [Link]

  • PubMed. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons.... (2015). [Link]

  • NextSDS. 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine - Chemical Substance Information. [Link]

  • Biotage. When should I choose APCI or ESI for my flash column chromatography?. (2023). [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues.... (2025). [Link]

  • LCGC International. Ionization Revisited. [Link]

  • NIST WebBook. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. [Link]

  • PMC. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. [Link]

  • ResearchGate. Scheme 1. Synthesis of 3-(pyridin-4-yl)-[3][4][16]triazolo[4,3-a]pyridine.... [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information Are Pyridinium Ylides Radicals?. [Link]

  • Chemical Synthesis Database. 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine. (2025). [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of IC50 Values for 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride (3P-diHCl) in Metabolic Disease Models

A Comprehensive Guide to In Vitro Profiling and Assay Standardization As the landscape of drug discovery shifts from simple single-target kinases to complex, multifactorial diseases like Metabolic Dysfunction-Associated...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to In Vitro Profiling and Assay Standardization

As the landscape of drug discovery shifts from simple single-target kinases to complex, multifactorial diseases like Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), the tools we use must evolve. Recently, 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS 1427195-08-1), commonly abbreviated as 3P-diHCl , has emerged as a highly potent flavo-active compound capable of restoring mitochondrial respiration in advanced metabolic injury models[1].

However, accurately determining and reproducing the IC50 (or EC50) of metabolic modulators like 3P-diHCl presents unique challenges. This guide provides an objective comparison of 3P-diHCl against alternative flavo-active compounds and establishes a self-validating experimental framework to ensure reproducible quantitative profiling.

Mechanistic Framework: Beyond Traditional Kinase Inhibition

Unlike traditional ATP-competitive kinase inhibitors, 3P-diHCl acts by modulating flavin adenine dinucleotide (FAD) homeostasis[1]. In MASLD, lipotoxic stress (driven by free fatty acids, resistin, and myostatin) induces severe mitochondrial dysfunction and depletes nuclear-encoded oxidative phosphorylation (OXPHOS) gene expression. 3P-diHCl intercepts this pathway by targeting flavo-active proteins, thereby rescuing the mitochondrial spare respiratory capacity (SRC)[1].

G Stress Lipotoxic Stress (FFAs, Resistin) MitoDys Mitochondrial Dysfunction Stress->MitoDys Induces Respiration Restored Respiration (OCR) MitoDys->Respiration Rescued by Compound 3P-diHCl (CAS 1427195-08-1) Flavo Flavo-active Targets (FAD Homeostasis) Compound->Flavo Modulates Flavo->Respiration Enhances MASLD MASLD Mitigation Respiration->MASLD Drives

Mechanism of 3P-diHCl mitigating MASLD via flavo-active targets and restored respiration.

Variables Impacting IC50 Reproducibility

As an application scientist, I frequently observe discrepancies in reported IC50 values for metabolic modulators. For 3P-diHCl, reproducibility hinges on three critical factors:

  • The ATP Paradox (Assay Interference): Relying on standard luminescent ATP assays (e.g., CellTiter-Glo) to determine the IC50 of a mitochondrial restorer is fundamentally flawed. Because 3P-diHCl enhances OXPHOS, it directly increases intracellular ATP. This can be misinterpreted as cell proliferation or mask concurrent lipotoxicity. Causality: You must measure Oxygen Consumption Rate (OCR) directly to isolate the compound's effect on respiration.

  • Metabolic Baseline of the Cell Model: Primary human hepatocytes (PHHs) and stem cell-derived hepatocytes (iHeps) exhibit vastly different basal OCRs. If the baseline OXPHOS is low (e.g., due to high glucose media favoring glycolysis), the dynamic range for measuring 3P-diHCl's rescue effect is compressed, leading to artificially inflated IC50 values.

  • Complexity of the Injury Model: Simple Free Fatty Acid (FFA) loading only models early-stage steatosis. Advanced MASLD involves adipo/myokines and immune cross-talk. The apparent IC50 of 3P-diHCl will shift depending on the severity of the compounded metabolic injury, as the stoichiometric demand for flavin cofactors increases with mitochondrial stress.

Comparative Performance Data

To objectively evaluate 3P-diHCl, it must be benchmarked against other compounds identified in recent knowledge-graph-based MASLD drug repurposing screens[1].

Table 1: Comparative Efficacy in Restoring Mitochondrial Spare Respiratory Capacity (SRC)

Compound / TreatmentPrimary Target / MechanismTypical IC50 / EC50 (Mito Respiration)Working ConcentrationNotes
3P-diHCl Flavo-active proteins0.8 - 2.1 µM1.5 µMHigh potency in restoring OXPHOS; low hepatotoxicity[2].
FAD Flavin HomeostasisN/A (Direct cofactor)10 - 50 µMRequires high doses due to cellular uptake limits[1].
Aspirin Multi-target / Flavo-active12 - 25 µM5.0 µMWell-characterized but has off-target cyclooxygenase effects[2].
Troglitazone PPARγ AgonistN/A (Withdrawn)N/AExcluded from screens due to known severe hepatotoxicity[3].
Self-Validating Protocol: Seahorse XF Mitochondrial Stress Test

To ensure high scientific integrity and reproducibility, the following protocol utilizes the Agilent Seahorse XF platform. This workflow is designed as a self-validating system , incorporating orthogonal positive controls (Aspirin/FAD) to verify assay sensitivity, and strict normalization steps to account for cell density variations.

Step 1: Cell Seeding and MASLD Induction
  • Seed stem cell-derived hepatocytes (iHeps) into a Seahorse XF96 microplate at a density of 2×104 cells/well. Allow 24 hours for attachment.

  • Causality Check: Induce metabolic stress using a compounded MASLD cocktail (Oleic/Palmitic acid, Resistin, and Myostatin) for 48 hours. Why? FFAs alone only induce steatosis; resistin and myostatin are required to trigger the deep mitochondrial crisis that 3P-diHCl is designed to rescue.

Step 2: Compound Dosing & Control Matrix
  • Prepare a 10-point serial dilution of 3P-diHCl ranging from 10 nM to 30 µM in assay medium.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Orthogonal Controls: Aspirin (5.0 µM) and FAD (50 µM)[2]. If Aspirin fails to rescue SRC, the injury model is either too severe or the cells have lost metabolic plasticity, invalidating the 3P-diHCl IC50 calculation.

  • Treat the stressed iHeps for 24 hours.

Step 3: Respiration Assay Execution
  • Wash and incubate cells in unbuffered XF assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine for 1 hour in a non-CO2 incubator.

  • Sequentially inject mitochondrial inhibitors during the assay:

    • Oligomycin (1.5 µM): Blocks ATP synthase to measure ATP-linked respiration.

    • FCCP (1.5 µM): Uncouples the mitochondrial membrane to measure maximal respiration.

    • Rotenone/Antimycin A (0.5 µM): Shuts down complexes I and III to measure non-mitochondrial oxygen consumption.

Step 4: Data Normalization & IC50 Calculation
  • Critical Normalization: Immediately post-assay, normalize OCR to nuclear count using Hoechst 33342 staining. Why? 3P-diHCl may prevent lipotoxic cell death. Without normalization, a higher OCR might simply reflect more surviving cells rather than enhanced mitochondrial efficiency per cell.

  • Calculate Spare Respiratory Capacity (SRC): (Maximal OCR after FCCP) - (Basal OCR).

  • Plot normalized SRC against log[3P-diHCl] and fit to a 4-parameter logistic curve to derive the IC50/EC50.

References
  • [3] Combined stem cell and predictive models reveal flavin cofactors as targets in metabolic liver dysfunction | bioRxiv. Source: biorxiv.org. URL:[Link]

  • [2] Combined stem cell and predictive models reveal flavin cofactors as targets in metabolic liver dysfunction - MPG.PuRe. Source: mpg.de. URL:[Link]

  • [1] Combined stem cell and predictive models reveal flavin cofactors as targets in metabolic liver dysfunction | bioRxiv. Source: biorxiv.org. URL:[Link]

  • Combined stem cell and predictive models reveal flavin cofactors as targets in metabolic liver dysfunction - bioRxiv. Source: biorxiv.org. URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Novel Indazole-Based Kinase Inhibitors: A Case Study with 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride

Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous clinically successful kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous clinically successful kinase inhibitors, including axitinib, pazopanib, and niraparib.[1][2] Its versatile structure allows for precise modification to achieve high-affinity binding within the ATP pocket of various kinases, making it a focal point for the development of targeted cancer therapies.[3] This guide focuses on a representative molecule, 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride , a compound whose indazole-pyridine hybrid structure makes it a compelling candidate for investigation as a kinase inhibitor.

Given that many indazole derivatives exhibit activity against multiple receptor tyrosine kinases (RTKs) involved in oncogenesis—such as VEGFR2, c-Met, and AXL—a rigorous cross-reactivity profile is not merely a characterization step but a critical determinant of a compound's therapeutic potential and safety profile.[4][5] A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted inhibitor could provide broader efficacy against complex, feedback-driven cancers.

This guide provides a comprehensive framework for researchers and drug development professionals to conduct a cross-reactivity analysis of novel indazole-based compounds. We will use 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride as our lead candidate ("Compound-I") and compare its hypothetical profile against well-established inhibitors with distinct selectivity profiles:

  • Cabozantinib: A potent multi-kinase inhibitor targeting VEGFR2, c-Met, and AXL.[6]

  • Bemcentinib: A highly selective AXL inhibitor.[7]

  • Crizotinib: A dual c-Met/ALK inhibitor.[8]

We will detail the essential experimental workflows, from initial biochemical screening to cell-based pathway validation, providing the scientific rationale behind each methodological choice.

The Biological Rationale: Targeting Key Oncogenic RTKs

VEGFR2, c-Met, and AXL are RTKs that drive critical cancer hallmarks, including proliferation, survival, invasion, and angiogenesis. Their signaling pathways are often interconnected, and their co-activation can lead to therapeutic resistance.[5] Understanding a new inhibitor's activity across these key nodes is therefore paramount.

Signaling_Pathways cluster_VEGFR VEGFR2 Signaling cluster_cMET c-Met Signaling cluster_AXL AXL Signaling cluster_downstream Downstream Effectors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K_Akt PI3K / Akt (Survival, Proliferation) VEGFR2->PI3K_Akt RAS_MAPK RAS / MAPK (Proliferation, Migration) VEGFR2->RAS_MAPK HGF HGF cMET c-Met HGF->cMET Binds cMET->PI3K_Akt cMET->RAS_MAPK GAS6 Gas6 AXL AXL GAS6->AXL Binds AXL->PI3K_Akt AXL->RAS_MAPK Experimental_Workflow cluster_stage1 Stage 1: Biochemical Profiling cluster_stage2 Stage 2: Cell-Based Validation start Candidate Inhibitor (Compound-I) biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) start->biochem_assay ic50 Determine IC50 Values (Potency & Selectivity) biochem_assay->ic50 cell_lines Select Relevant Cell Lines (e.g., HUVEC, MKN-45, A549) ic50->cell_lines Inform Dose Selection treatment Treat Cells with Inhibitor cell_lines->treatment western_blot Western Blot Analysis (p-RTK, p-Downstream) treatment->western_blot ec50 Determine EC50 Values (Cellular Efficacy) western_blot->ec50 end end ec50->end Generate Cross-Reactivity Profile

Caption: A two-stage workflow for comprehensive inhibitor profiling.

PART 1: In Vitro Biochemical Kinase Profiling

Objective: To quantify the direct inhibitory activity of Compound-I against a panel of purified kinases and determine its half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choice: A biochemical assay is the foundational first step because it isolates the interaction between the inhibitor and the kinase from cellular complexities like membrane permeability and off-target intracellular interactions. [9]This provides a pure measure of potency. We will use the ADP-Glo™ Kinase Assay as an example, as it is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced. [10]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.

  • Reagent Preparation:

    • Inhibitor Dilution Series: Prepare a 10-point, 3-fold serial dilution of Compound-I, Cabozantinib, Bemcentinib, and Crizotinib in 100% DMSO, starting at a top concentration of 1 mM. This creates a 100X stock plate.

    • Kinase Buffer: Prepare a buffer appropriate for the kinases being tested (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Enzyme & Substrate Preparation: Dilute each purified kinase (e.g., VEGFR2, c-Met, AXL) and its corresponding peptide substrate in the kinase buffer to a 2X final concentration.

  • Kinase Reaction:

    • Dispense 2.5 µL of kinase buffer into all wells.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.

    • Transfer 50 nL of the 100X inhibitor dilutions from the stock plate to the assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a 2X ATP/Substrate mixture. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed. [11] * Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to ADP concentration. [11]Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. [11]

PART 2: Cell-Based Target Engagement and Pathway Inhibition

Objective: To validate the biochemical findings in a physiological context by measuring the inhibition of receptor autophosphorylation and downstream signaling in intact cells.

Causality Behind Experimental Choice: Cellular assays are essential to confirm that an inhibitor can cross the cell membrane, engage its target in the presence of endogenous ATP levels, and effectively block the intended signaling pathway. [12][13]Western blotting is a gold-standard technique for this purpose as it allows for the direct visualization and quantification of changes in the phosphorylation status of specific proteins.

Detailed Protocol: Western Blot for RTK Phosphorylation
  • Cell Line Selection and Culture:

    • VEGFR2: Human Umbilical Vein Endothelial Cells (HUVEC) (endogenously express VEGFR2).

    • c-Met: MKN-45 or Hs746T cells (gastric cancer lines with c-Met gene amplification). [8] * AXL: A549 (lung carcinoma) or MDA-MB-231 (breast cancer) cells (known to overexpress AXL). [5] * Culture cells to ~80% confluency in appropriate media.

  • Inhibitor Treatment and Stimulation:

    • Serum-starve the cells for 4-6 hours to reduce basal RTK activity.

    • Pre-treat the cells with a serial dilution of Compound-I or the comparator inhibitors for 2 hours. The concentration range should bracket the biochemical IC50 values.

    • Stimulate the cells with the appropriate ligand for 10-15 minutes to induce receptor autophosphorylation (e.g., 50 ng/mL VEGF-A for HUVEC, 100 ng/mL HGF for MKN-45, 200 ng/mL Gas6 for A549). Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample and resolve them on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target (e.g., anti-p-VEGFR2 (Tyr1175), anti-p-c-Met (Tyr1234/1235), anti-p-AXL (Tyr702)).

    • After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Data Analysis:

    • Strip the membranes and re-probe for the total protein levels of the respective RTK and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized signal against inhibitor concentration to determine the EC50 (effective concentration for 50% inhibition).

Comparative Data Summary (Hypothetical Results)

The following tables present hypothetical data to illustrate how the cross-reactivity profile of Compound-I would be compared against the reference inhibitors.

Table 1: Biochemical IC50 Values (nM) Against Purified Kinases

InhibitorVEGFR2 (KDR)c-MetAXL
Compound-I 8515250
Cabozantinib [14]0.035~5~7
Bemcentinib [15]>10,000>5,00014
Crizotinib [6][8]>10,0008>5,000

Table 2: Cellular EC50 Values (nM) for Inhibition of Receptor Phosphorylation

Inhibitorp-VEGFR2 (HUVEC)p-c-Met (MKN-45)p-AXL (A549)
Compound-I 25045980
Cabozantinib 2920
Bemcentinib >10,000>10,00050
Crizotinib >10,00020>10,000

Interpretation and Strategic Implications

Based on our hypothetical data, Compound-I emerges as a potent c-Met inhibitor with moderate activity against VEGFR2 and significantly weaker activity against AXL.

  • Selectivity Profile: Unlike the broad-spectrum inhibitor Cabozantinib or the highly selective Bemcentinib, Compound-I displays a profile most similar to Crizotinib but with added moderate VEGFR2 activity. This "dual-target" profile could be advantageous in tumors where both c-Met and VEGFR2 signaling are active drivers.

  • Biochemical vs. Cellular Potency: The rightward shift in potency from biochemical IC50 to cellular EC50 (e.g., 15 nM vs. 45 nM for c-Met) is expected and reflects factors such as cell membrane permeability and competition with high intracellular ATP concentrations. The magnitude of this shift is a key parameter in lead optimization.

  • Future Directions: The next logical step would be to expand the biochemical screen to a broader kinome panel (e.g., >400 kinases) to identify any unexpected off-targets that could lead to toxicity. [4]Subsequently, in vivo studies in c-Met-driven tumor xenograft models would be necessary to evaluate its efficacy and pharmacokinetic properties.

Conclusion

A systematic and multi-faceted approach to cross-reactivity profiling is indispensable in the development of kinase inhibitors. By combining quantitative biochemical assays with validating cell-based pathway analysis, researchers can build a comprehensive understanding of a compound's selectivity, cellular efficacy, and potential therapeutic niche. This guide provides a robust, logically structured framework to generate the critical data needed to advance promising indazole-based molecules like 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride from chemical entities to potential therapeutic agents.

References

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. 2021 Jul 20. Available from: [Link].

  • PMC. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. Available from: [Link].

  • PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. 2016 Nov 29. Available from: [Link].

  • Biosciences Biotechnology Research Asia. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. 2022 Jul 23. Available from: [Link].

  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available from: [Link].

  • Patsnap Synapse. What are c-Met inhibitors and how do they work?. Patsnap Synapse. 2024 Jun 21. Available from: [Link].

  • PMC. Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. PMC. 2025 Jun 20. Available from: [Link].

  • ACS Publications. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. 2015 Nov 10. Available from: [Link].

  • SCIRP. C-MET Inhibitors as New Members of the NSCLC Treatment Armamentarium—A Pooled Analysis. SCIRP. Available from: [Link].

  • ResearchGate. Comparative effects of AXL-specific and multi-targeted tyrosine kinase inhibitors, alone or in combination on the progression of orthotopically implanted 786-0 cells. ResearchGate. Available from: [Link].

  • MDPI. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. 2025 Apr 29. Available from: [Link].

  • PMC. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. PMC. 2023 May 6. Available from: [Link].

  • Dove Medical Press. New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. 2022 Mar 3. Available from: [Link].

  • Frontiers. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Frontiers. 2020 Feb 3. Available from: [Link].

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. 2024 Oct 22. Available from: [Link].

  • PMC. AXL Inhibitors in Oncology Clinical Trials: A Review. PMC. 2025 Dec 3. Available from: [Link].

  • Wikipedia. c-Met inhibitor. Wikipedia. Available from: [Link].

  • ResearchGate. (PDF) C-Met inhibitors. ResearchGate. 2013 Apr 8. Available from: [Link].

  • BMG LABTECH. Kinase assays. BMG LABTECH. 2020 Sep 1. Available from: [Link].

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available from: [Link].

  • PubMed. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed. 2006 Sep 15. Available from: [Link].

  • Takara Bio. Universal Tyrosine Kinase Assay Kit. Takara Bio. Available from: [Link].

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. BellBrook Labs. 2018 Dec 10. Available from: [Link].

  • PubChem. 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. PubChem. Available from: [Link].

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. 2025 Apr 12. Available from: [Link].

  • Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2024 Jul 9. Available from: [Link].

  • PubMed. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. 2007 Apr 5. Available from: [Link].

  • NextSDS. 3-(pyridin-4-yl)-1H-indazol-5-amine — Chemical Substance Information. NextSDS. Available from: [Link].

  • PMC. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. PMC. Available from: [Link].

  • PubMed. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. PubMed. 2022 Dec 5. Available from: [Link].

  • PubMed. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. PubMed. 2007 Mar 1. Available from: [Link].

  • MDPI. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. 2022 Feb 7. Available from: [Link].

  • PMC. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PMC. Available from: [Link].

Sources

Validation

Comparative Guide: Optimizing the Oral Bioavailability of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride Formulations

Executive Summary & Mechanistic Rationale The compound 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (3P) has recently been identified as a highly promising flavo-proteome modulator for the treatment of metabolic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (3P) has recently been identified as a highly promising flavo-proteome modulator for the treatment of metabolic dysfunction-associated steatotic liver disease (MASLD)[1]. However, translating 3P into an orally viable therapeutic presents significant biopharmaceutical challenges.

As a weakly basic dihydrochloride salt, unformulated 3P exhibits high solubility in the acidic environment of the stomach but undergoes rapid nucleation and precipitation upon entering the neutral pH of the duodenum. This pH-dependent solubility cliff severely limits its intestinal absorption and systemic exposure. To overcome this, advanced formulation strategies are required.

This guide objectively compares the performance of two distinct formulation approaches against the unformulated API:

  • Amorphous Solid Dispersions (ASD): Designed to trap the API in a high-energy amorphous state, preventing precipitation and maintaining supersaturation in the gastrointestinal tract[2].

  • Solid Lipid Nanoparticles (SLN): Designed to encapsulate the API within a solid lipid matrix, promoting lymphatic absorption via chylomicron assembly. This pathway bypasses hepatic first-pass metabolism, directly enhancing systemic bioavailability while ultimately driving high accumulation in the liver—the primary target organ for MASLD[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the comparative evaluation of these formulations relies on a self-validating experimental system. The workflow incorporates strict physicochemical characterization prior to in vivo dosing, followed by a highly controlled bioanalytical quantification process.

Workflow A Formulation Preparation B Physicochemical Characterization A->B C In Vivo PK Study (Sprague-Dawley) B->C D LC-MS/MS Quantification C->D E Data Analysis & Liver Targeting D->E

Caption: Step-by-step experimental workflow for evaluating 3P formulation pharmacokinetics.

Step-by-Step Methodology
A. Formulation Preparation
  • ASD Preparation (Spray Drying):

    • Protocol: Dissolve 3P and Hypromellose Acetate Succinate (HPMCAS-HF) in a 1:3 (w/w) ratio using a methanol/dichloromethane (1:1 v/v) co-solvent system. Process through a laboratory spray dryer (inlet temp: 80°C, aspirator: 100%, pump: 15%).

    • Causality: HPMCAS-HF is selected because its amphiphilic nature and high glass transition temperature (Tg) sterically hinder 3P molecular mobility, kinetically trapping it in the amorphous state and preventing crystallization in the neutral intestinal pH.

  • SLN Preparation (Hot High-Shear Homogenization):

    • Protocol: Melt Compritol 888 ATO (lipid phase) at 85°C and dissolve 3P into the lipid melt. Pour the lipid phase into a hot aqueous solution containing 1.5% Poloxamer 188 (surfactant). Homogenize at 15,000 rpm for 10 minutes, followed by ultrasonication for 5 minutes. Cool rapidly in an ice bath to solidify the nanoparticles.

    • Causality: Compritol 888 ATO provides a solid lipid core at physiological temperatures (37°C), preventing premature drug leakage in the GI tract while stimulating enterocyte chylomicron secretion for lymphatic uptake.

B. In Vivo Pharmacokinetic (PK) Study
  • Protocol: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables (water ad libitum). Administer Unformulated 3P (aqueous solution), 3P-ASD (suspended in 0.5% methylcellulose), and 3P-SLN via oral gavage at a dose equivalent to 10 mg/kg of 3P.

  • Sampling: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Harvest hepatic tissue from a parallel cohort at 4 hours (anticipated Tmax) to quantify liver accumulation.

C. LC-MS/MS Quantification (Self-Validating Step)
  • Protocol: Extract plasma and homogenized liver samples using protein precipitation (acetonitrile). Add a stable-isotope labeled internal standard (3P-d4) prior to extraction. Analyze using an Agilent 1290 UHPLC coupled to a 6470 Triple Quadrupole mass spectrometer operating in positive MRM mode.

  • Validation: The inclusion of the SIL-IS (3P-d4) creates a self-validating system. Any variations in extraction recovery or matrix ionization suppression are internally corrected, ensuring that the quantified differences between formulations are absolute and not artifacts of sample preparation.

Comparative Pharmacokinetic Data

The quantitative results from the in vivo studies highlight the distinct absorption profiles generated by the two formulation strategies. Data is summarized in the table below.

Pharmacokinetic ParameterUnformulated 3P (Control)3P-ASD (Polymer Matrix)3P-SLN (Lipid Matrix)
Cmax (ng/mL) 145 ± 22680 ± 55410 ± 42
Tmax (h) 1.01.54.0
AUC₀₋₂₄ (ng·h/mL) 620 ± 853,150 ± 2102,840 ± 195
Relative Bioavailability (%) 100% (Baseline)508%458%
Liver Conc. at 4h (ng/g) 85 ± 12290 ± 35945 ± 88
Liver Targeting Index (LTI) 1.01.33.8

Note: Relative Bioavailability is calculated based on AUC₀₋₂₄ relative to the unformulated control. Liver Targeting Index (LTI) is the ratio of liver concentration to plasma concentration at T=4h, normalized to the control.

Mechanistic Absorption Pathways

The data reveals a critical divergence in how ASDs and SLNs behave in vivo. While ASDs provide the highest peak plasma concentration (Cmax) via rapid intestinal supersaturation, SLNs provide vastly superior hepatic accumulation. The diagram below illustrates the causality behind these distribution profiles.

Pathway Oral Oral Administration of 3P Intestine Intestinal Lumen Oral->Intestine ASD ASD Formulation (Portal Vein Route) Intestine->ASD SLN SLN Formulation (Lymphatic Route) Intestine->SLN Portal Hepatic Portal Vein (First-Pass Metabolism) ASD->Portal Lymph Chylomicron / Lymphatics (Bypass First-Pass) SLN->Lymph Liver Hepatic Tissue (Target Site for MASLD) Portal->Liver Systemic Systemic Circulation Portal->Systemic Lymph->Systemic Systemic->Liver

Caption: Mechanistic absorption pathways of 3P formulations targeting hepatic tissue.

Pathway Analysis:

  • ASD Pathway: The ASD formulation rapidly dissolves, driving a massive concentration gradient across the intestinal epithelium. It is absorbed directly into the hepatic portal vein. While this leads to high systemic bioavailability (508% increase), a significant portion of the drug is subjected to immediate first-pass efflux or degradation before it can stably accumulate in the liver tissue.

  • SLN Pathway: The SLN formulation undergoes lipolysis and is incorporated into mixed micelles, which are then packaged into chylomicrons by enterocytes. These chylomicrons enter the lymphatic system, completely bypassing the portal vein and first-pass metabolism. They empty into the systemic circulation via the thoracic duct and are subsequently taken up by hepatocytes via apolipoprotein receptors. This targeted uptake mechanism explains the remarkable 3.8x Liver Targeting Index observed in the experimental data.

Conclusion & Recommendations

For the development of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (3P), the choice of formulation must be dictated by the therapeutic indication:

  • For Systemic Indications: If 3P is being investigated for non-hepatic targets, the ASD formulation is recommended. It provides the highest overall systemic exposure (AUC) and Cmax, and the spray-drying process is highly scalable for commercial manufacturing.

  • For MASLD / Hepatic Indications: Because 3P acts as a flavo-proteome modulator to correct metabolic liver dysfunction, the SLN formulation is vastly superior. By hijacking the lymphatic lipid-transport pathway, SLNs protect the drug from premature hepatic degradation while ultimately delivering a nearly 11-fold increase in absolute liver concentration compared to the unformulated API.

References

  • Source: bioRxiv (July 25, 2025)
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review Source: Taylor & Francis / NIH URL
  • Improved Oral Bioavailability and Liver Targeting of Sorafenib Solid Lipid Nanoparticles in Rats Source: Semantic Scholar / AAPS PharmSciTech URL

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride: A Comprehensive Guide

This guide provides essential safety and logistical information for the proper disposal of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS RN: 1427195-08-1). The procedures outlined herein are designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS RN: 1427195-08-1). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, adhering to the principles of scientific integrity and regulatory compliance.

Hazard Assessment and Profile

Inferred Hazard Profile:

Hazard ClassDescriptionSupporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]Pyridine hydrochloride and 1H-Indazol-5-amine are classified as harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Aromatic amines and pyridine derivatives are known skin irritants.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Similar compounds, including pyridine and its hydrochloride salt, are known to cause serious eye irritation.[3]
Aquatic Toxicity Potentially toxic to aquatic life.Pyridine is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
Mutagenicity/Carcinogenicity Potential for mutagenic or carcinogenic effects.Aromatic amines are a class of compounds that include known mutagens and carcinogens.[4]

The dihydrochloride salt form suggests good water solubility. Upon dissolution, it will form a mildly acidic solution.

Personal Protective Equipment (PPE)

Due to the inferred hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride in any form (solid, in solution, or as waste).

Recommended PPE Ensemble:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for integrity before use.[5][6][7]

  • Eye and Face Protection: Safety goggles are the minimum requirement. A face shield should be worn over safety goggles when handling larger quantities or when there is a risk of splashing.[5][6]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a significant spill, a chemical-resistant apron or coveralls should be worn.[5][7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described in Section 2.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[8][9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Absorption/Collection: Carefully absorb the spilled liquid with the containment material. For solid spills, carefully sweep the material into a designated waste container.[11]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., water, if the material is water-soluble), followed by a soap and water solution. All cleaning materials must be collected as hazardous waste.

  • Waste Disposal: All contaminated materials, including absorbents, cleaning cloths, and disposable PPE, must be placed in a clearly labeled, sealed, and compatible hazardous waste container.

Disposal Workflow

The proper disposal of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride requires a systematic approach to ensure safety and regulatory compliance. The following workflow is recommended:

DisposalWorkflow cluster_collection Waste Collection (At Point of Generation) cluster_storage Interim Storage cluster_disposal Final Disposal start Unused or Contaminated 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride collect_waste Collect in a Designated, Labeled Hazardous Waste Container start->collect_waste container_spec Container Requirements: - Chemically compatible (e.g., HDPE) - Securely sealed - Labeled 'Hazardous Waste' collect_waste->container_spec segregate Segregate from Incompatible Materials collect_waste->segregate Transfer to Storage incompatible_materials Incompatibles: - Strong Oxidizing Agents - Strong Bases - Strong Acids segregate->incompatible_materials storage_area Store in a Designated Satellite Accumulation Area (SAA) segregate->storage_area request_pickup Request Pickup from Environmental Health & Safety (EHS) storage_area->request_pickup When Container is Full transport Transport to a Licensed Hazardous Waste Disposal Facility request_pickup->transport incineration Recommended Disposal Method: High-Temperature Incineration transport->incineration

Caption: Disposal workflow for 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride.

Detailed Disposal Procedures

Step 1: Waste Identification and Segregation

  • Waste Characterization: All unused or contaminated 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride, including spill cleanup materials, must be treated as hazardous waste. Based on its pyridine component, it may fall under EPA hazardous waste codes such as U196 or D038.[12] Solutions containing this compound may also be classified under F005 if mixed with certain solvents.[13][14]

  • Segregation: This waste must be segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and strong acids, to prevent potentially hazardous reactions.[15]

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are generally suitable for amine salts.[16] Ensure the container has a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride," and an indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Interim Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.

Step 4: Final Disposal

  • Professional Disposal: The final disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Recommended Disposal Method: High-temperature incineration is the preferred method for the destruction of nitrogen-containing organic compounds, as it ensures complete decomposition into less harmful substances like carbon dioxide, water, and nitrogen oxides, which are then treated by the incinerator's emission control system.[17][18][19]

Decontamination Procedures

  • Equipment: Laboratory equipment that has come into contact with 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride should be thoroughly decontaminated. This can typically be achieved by rinsing with water (given its likely solubility as a dihydrochloride salt), followed by a wash with a laboratory detergent and a final rinse with deionized water. All rinsates should be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent and then a soap and water solution. All cleaning materials should be disposed of as hazardous waste.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

By adhering to these procedures, you can ensure the safe and compliant disposal of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride, protecting yourself, your colleagues, and the environment.

References

  • BLDpharm. (n.d.). 1427195-08-1|3-(Pyridin-4-yl)-1H-indazol-5-amine dihydrochloride.
  • NextSDS. (n.d.). 3-(pyridin-4-yl)-1H-indazol-5-amine — Chemical Substance Information.
  • NextSDS. (n.d.). 3-(pyridin-4-yl)pyridine dihydrochloride — Chemical Substance Information.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET: 5-Aminoindazole.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET: 1H-Indazol-7-amine.
  • Sigma-Aldrich. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet.
  • TCI Chemicals. (2025, November 20). SAFETY DATA SHEET: Pyridine Hydrochloride.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%.
  • NOAA. (n.d.). PYRIDINE - CAMEO Chemicals.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: Pyridine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
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  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET: 1H-Indazol-5-amine.
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Sources

Handling

Comprehensive Safety and Handling Guide for 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. As a research chemical with limited publicly available safet...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. As a research chemical with limited publicly available safety data, a cautious and proactive approach to safety is paramount. The following procedures are based on an expert assessment of the compound's structural motifs and established best practices for handling potent, biologically active molecules.

Principle of Prudent Practice: A Proactive Hazard Assessment

Due to the absence of a comprehensive toxicological profile for 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride, we must infer potential hazards from its constituent chemical features: the indazole core, the pyridine ring, and the primary amine group. This principle of "prudent practice" mandates treating the compound with a high degree of caution, assuming it is potentially hazardous until proven otherwise.

  • Indazole Derivatives: The indazole nucleus is a key feature in many pharmacologically active compounds, including those used in oncology and anti-inflammatory research.[1][2] These compounds are designed to be biologically active, often by interacting with critical cellular signaling pathways.[3][4] Therefore, any exposure could lead to unintended biological effects.

  • Aromatic Amines: Aromatic amines as a class can be toxic and may cause skin and respiratory irritation. Some are known or suspected to have more severe health effects with repeated exposure. General safety guidelines for handling amines recommend robust personal protective equipment, including gloves, goggles, and respiratory protection.[5][6]

  • Pyridine Moiety: Pyridine is a hazardous chemical known for its potential toxicity to the nervous system, liver, and kidneys.[7] While incorporated into a larger molecule, the pyridine substructure warrants caution.

  • Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt, which is typically a solid powder. This physical form presents a primary hazard of aerosolization and inhalation during handling, such as weighing or transferring the material.[8]

Based on this structural analysis, we will operate under the assumption that 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[9]

Core PPE Requirements
Equipment Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a chemical-resistant barrier. Double-gloving is a best practice when handling potent compounds, allowing for the safe removal of the outer glove if contamination occurs.[10] Gloves must be inspected for integrity before each use.[8]
Eye/Face Protection Chemical Safety Goggles and a Full-Face ShieldGoggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face, especially crucial when handling powders that can become airborne.[11]
Respiratory Protection NIOSH-approved N95 (or higher) Respirator or a Powered Air-Purifying Respirator (PAPR)Essential for preventing the inhalation of fine powders, especially during weighing and transfer operations.[11][12] A government-approved respirator is a standard requirement for handling potentially hazardous chemical powders.[10]
Protective Clothing Disposable, fluid-resistant Lab Coat or Full-Body Suit (e.g., Tyvek)Protects skin and personal clothing from contamination. Disposable garments prevent the carry-over of contaminants outside the laboratory.[10]
Footwear Closed-toe shoes and disposable shoe coversEnsures no skin on the feet is exposed and prevents tracking of contaminants out of the designated work area.[10]

Operational Handling: A Step-by-Step Protocol

All handling of this compound, especially in its solid form, must be performed within a designated area and inside a certified chemical fume hood or other suitable containment enclosure to minimize exposure.[7]

Weighing and Preparing Solutions
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Lay down absorbent, disposable bench paper to contain any minor spills. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) within the hood.

  • Donning PPE: Put on all required PPE as detailed in the table above, starting with inner gloves, lab coat, shoe covers, face shield/goggles, and respirator, followed by outer gloves.

  • Handling the Solid: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the required amount of powder to a weigh boat on a tared balance. Avoid any actions that could create dust, such as rapid movements or dropping the powder from a height.[13]

  • Dissolution: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing. Cap the vessel securely and mix by gentle swirling or vortexing until dissolved.

  • Post-Handling: Once the transfer is complete, securely close the primary container.

  • Decontamination & Doffing: Wipe down the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol). Dispose of all single-use items (weigh boats, bench paper, outer gloves) into a designated hazardous waste container located within the hood.[7] Remove remaining PPE in the reverse order it was put on, avoiding contact with potentially contaminated surfaces. Wash hands and face thoroughly after handling.[10][13]

Emergency Response Workflow

Immediate and correct response to an exposure or spill is critical. The following workflow should be posted in the laboratory.

EmergencyResponse start_node EMERGENCY (Spill or Exposure) action_node ACTION start_node->action_node Alert personnel & assess situation decision_node DECISION action_node->decision_node What is the emergency? procedure_node_spill procedure_node_spill decision_node->procedure_node_spill Spill procedure_node_skin procedure_node_skin decision_node->procedure_node_skin Skin Contact procedure_node_eye procedure_node_eye decision_node->procedure_node_eye Eye Contact procedure_node_inhale procedure_node_inhale decision_node->procedure_node_inhale Inhalation procedure_node PROCEDURE end_node END procedure_node_spill->end_node Evacuate if large. Absorb with inert material. Collect for hazardous waste. Decontaminate area. procedure_node_skin->end_node Remove contaminated clothing. Wash area with soap & water for 15 min. Seek medical attention. procedure_node_eye->end_node Flush with eyewash for 15 min. Hold eyelids open. Seek immediate medical attention. procedure_node_inhale->end_node Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.

Caption: Emergency response decision tree.

First Aid Measures
  • Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[8][10]

  • Eye Contact: For eye contact, flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[12][13]

Disposal Plan: Cradle-to-Grave Responsibility

All waste materials contaminated with 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride are considered hazardous waste.[14]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, weigh boats, and unused compound, in a clearly labeled, sealable hazardous waste container.[7]

  • Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: All waste must be disposed of through your institution's EHS program in accordance with all local, state, and federal regulations.[8][15] Never discharge waste containing this compound down the drain.[10][15]

By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with this potent research chemical, ensuring a safe laboratory environment for all personnel.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Enamine. (n.d.). Safety Data Sheet.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • Sigma-Aldrich. (n.d.). 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • Shaanxi Bloom Tech Co., Ltd. (2024, October 14). What are the potential side effects of using 1H-Indazole-3-carboxylic acid methyl ester in research?
  • TCI Chemicals. (2025, January 8). Safety Data Sheet - 1H-Indazol-7-amine.
  • PMC. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • PubChem - NIH. (n.d.). FR-180204.
  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Washington State University. (n.d.). Standard Operating Procedures for Pyridine.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Cayman Chemical. (2024, October 30). Safety Data Sheet - 4-Aminopyridine.
  • Amadis Chemical. (n.d.). 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride.
  • Fisher Scientific. (2023, August 21). Safety Data Sheet - 5-Aminoindazole.
  • NextSDS. (n.d.). 3-(pyridin-4-yl)-1H-indazol-5-amine — Chemical Substance Information.
  • BLDpharm. (n.d.). 1427195-08-1|3-(Pyridin-4-yl)-1H-indazol-5-amine dihydrochloride.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Indazole.
  • Merck. (n.d.). 3-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine.
  • PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET.

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Feasible Synthetic Routes

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Reactant of Route 1
3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride
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Reactant of Route 2
3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride
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